molecular formula C14H20N2O7 B12386950 N3-[(Tetrahydro-2-furanyl)methyl]uridine

N3-[(Tetrahydro-2-furanyl)methyl]uridine

Cat. No.: B12386950
M. Wt: 328.32 g/mol
InChI Key: HBWAFTROEHIWBO-HTEVANTCSA-N
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Description

N3-[(Tetrahydro-2-furanyl)methyl]uridine is a useful research compound. Its molecular formula is C14H20N2O7 and its molecular weight is 328.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20N2O7

Molecular Weight

328.32 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C14H20N2O7/c17-7-9-11(19)12(20)13(23-9)15-4-3-10(18)16(14(15)21)6-8-2-1-5-22-8/h3-4,8-9,11-13,17,19-20H,1-2,5-7H2/t8?,9-,11?,12+,13-/m1/s1

InChI Key

HBWAFTROEHIWBO-HTEVANTCSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1CC(OC1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N3-[(Tetrahydro-2-furanyl)methyl]uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of N3-[(Tetrahydro-2-furanyl)methyl]uridine, a modified nucleoside with potential applications in neuroscience and pharmacology. This document details a feasible synthetic route, outlines expected analytical data for characterization, and explores a relevant biological signaling pathway.

Introduction

This compound is a uridine (B1682114) analogue characterized by the substitution of a tetrahydrofurfuryl group at the N3 position of the uracil (B121893) base. Uridine and its derivatives are known to exhibit a range of biological activities, including potential antiepileptic, anticonvulsant, and anxiolytic effects.[1] The modification at the N3 position can significantly influence the molecule's pharmacological properties, including its binding affinity to target receptors and its metabolic stability. This guide provides a detailed protocol for its synthesis and a thorough description of the analytical methods required for its structural confirmation and purity assessment.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via a Mitsunobu reaction. This reaction facilitates the formation of a carbon-nitrogen bond between the N3 position of uridine and the tetrahydrofurfuryl group.[2][3] The proposed synthetic workflow is depicted below.

Synthesis_Workflow Uridine Uridine Protection Protection of 2',3',5'-OH (e.g., TBDMSCl, Imidazole) Uridine->Protection Protected_Uridine 2',3',5'-Tris-O-(tert-butyldimethylsilyl)uridine Protection->Protected_Uridine Mitsunobu Mitsunobu Reaction: - Tetrahydrofurfuryl alcohol - PPh3, DIAD Protected_Uridine->Mitsunobu N3_Alkylated N3-[(Tetrahydro-2-furanyl)methyl]- 2',3',5'-tris-O-(tert-butyldimethylsilyl)uridine Mitsunobu->N3_Alkylated Deprotection Deprotection (e.g., TBAF in THF) N3_Alkylated->Deprotection Final_Product This compound Deprotection->Final_Product Purification Purification (Silica Gel Chromatography) Final_Product->Purification

Figure 1: Proposed synthesis workflow for this compound.
Experimental Protocol: Mitsunobu Reaction

Materials:

Procedure:

  • Protection of Uridine: To a solution of uridine in anhydrous DMF, add imidazole (B134444) and tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to obtain 2',3',5'-tris-O-(tert-butyldimethylsilyl)uridine.

  • N3-Alkylation (Mitsunobu Reaction):

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2',3',5'-tris-O-(tert-butyldimethylsilyl)uridine, tetrahydrofurfuryl alcohol, and triphenylphosphine in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Deprotection:

    • Upon completion of the Mitsunobu reaction, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in THF and add a 1M solution of TBAF in THF.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Purification:

    • Once deprotection is complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known chemical shifts for uridine and related N3-substituted derivatives.[4][5][6]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-67.8 - 7.9d~8.0
H-55.6 - 5.7d~8.0
H-1'5.8 - 5.9d~4.0
H-2'4.0 - 4.1t~4.5
H-3'3.9 - 4.0t~5.0
H-4'3.8 - 3.9m-
H-5'a, 5'b3.5 - 3.7m-
N3-CH₂3.8 - 4.0m-
THF-CH3.9 - 4.1m-
THF-CH₂1.7 - 2.0, 3.6 - 3.8m-
2'-OH5.1 - 5.3d~4.0
3'-OH5.0 - 5.2d~5.0
5'-OH4.8 - 5.0t~5.5

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2151 - 152
C-4163 - 164
C-5101 - 102
C-6140 - 141
C-1'87 - 88
C-2'74 - 75
C-3'69 - 70
C-4'84 - 85
C-5'60 - 61
N3-CH₂48 - 50
THF-CH76 - 77
THF-CH₂ (α to O)67 - 68
THF-CH₂25 - 26, 28 - 29
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₁₄H₂₀N₂O₇
Molecular Weight328.32 g/mol
[M+H]⁺ (ESI-MS)m/z 329.13
[M+Na]⁺ (ESI-MS)m/z 351.11
HRMS (ESI-TOF) [M+H]⁺Calculated for C₁₄H₂₁N₂O₇⁺: 329.1343

The fragmentation pattern in tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is predicted to involve the characteristic cleavage of the glycosidic bond, leading to a fragment corresponding to the protonated N3-substituted uracil base. Other significant fragments would arise from the loss of the tetrahydrofurfuryl group and fragmentation of the ribose moiety.[7][8][9]

Biological Context: P2Y Receptor Signaling

Uridine and its analogues are known to interact with P2Y receptors, a family of G protein-coupled receptors (GPCRs).[10][11][12][13][14] Specifically, some P2Y receptors are activated by uridine nucleotides. The N3-substitution on the uracil ring can modulate the affinity and efficacy of the compound at these receptors. The diagram below illustrates a generalized signaling pathway for a Gq-coupled P2Y receptor, which is a common pathway for uridine nucleotide-activated P2Y receptors.

P2Y_Signaling cluster_membrane Cell Membrane P2Y P2Y Receptor Gq Gαq P2Y->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand N3-[(Tetrahydro-2-furanyl) methyl]uridine (or UTP/UDP) Ligand->P2Y Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets

Figure 2: Generalized P2Y receptor signaling pathway.

Activation of a Gq-coupled P2Y receptor by an agonist like a uridine derivative leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ levels activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. The specific downstream effects are cell-type dependent and can influence processes such as neurotransmission, inflammation, and cell proliferation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route utilizing a Mitsunobu reaction is a reliable method for obtaining the target compound. The predicted NMR and mass spectrometry data serve as a valuable reference for the structural elucidation and purity assessment of the synthesized molecule. Furthermore, the exploration of the P2Y receptor signaling pathway provides a relevant biological context for understanding the potential pharmacological actions of this and related N3-substituted uridine derivatives. This information is intended to support further research and development efforts in the field of medicinal chemistry and drug discovery.

References

N3-[(Tetrahydro-2-furanyl)methyl]uridine (CAS 122666-26-6): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-[(Tetrahydro-2-furanyl)methyl]uridine is a synthetic nucleoside analog, specifically a derivative of uridine (B1682114), with the Chemical Abstracts Service (CAS) registry number 122666-26-6. While detailed experimental data and dedicated research publications on this specific compound are limited in the public domain, its structural classification as an N3-substituted uridine analog places it within a class of molecules with recognized therapeutic potential. This technical guide synthesizes the available information on this compound, drawing broader context from the known properties and experimental methodologies applied to related uridine derivatives. Due to the scarcity of specific data, this document will also highlight the general characteristics and research approaches relevant to this class of compounds.

Core Compound Properties

Based on available chemical data, the fundamental properties of this compound are summarized below.

PropertyValue
CAS Number 122666-26-6
Molecular Formula C14H20N2O7
Molecular Weight 328.32 g/mol
Classification Nucleoside Antimetabolite/Analog
Synonyms N3-Tetrahydrofurfuryluridine

Biological Context and Potential Therapeutic Areas

This compound is categorized as a uridine analogue.[1][2] Uridine and its various synthetic derivatives have been investigated for a range of biological activities. Generally, this class of compounds is explored for its potential in neurology and oncology.

The parent molecule, uridine, is known to have potential antiepileptic effects.[1] Consequently, its analogs are often studied for anticonvulsant and anxiolytic activities.[1][2] Furthermore, some uridine analogs have been investigated as potential antihypertensive agents.[1][2]

As nucleoside analogs, these compounds can interfere with metabolic pathways involving nucleic acid synthesis. This mechanism is the basis for the use of many nucleoside analogs as antiviral and anticancer agents.[3][4] They can be phosphorylated intracellularly to their triphosphate forms, which can then inhibit polymerases or be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.[3]

Experimental Protocols: A Generalized Approach

While specific experimental protocols for this compound are not publicly available, the following methodologies are standard for the evaluation of novel nucleoside analogs and would be applicable.

Synthesis of N3-Substituted Uridine Analogs

The synthesis of N3-substituted uridine derivatives typically involves the alkylation of the N3 position of the uracil (B121893) ring. A general synthetic workflow is outlined below.

G Uridine Uridine Protection Protection of Hydroxyl Groups (e.g., silylation) Uridine->Protection Alkylation N3-Alkylation with (Tetrahydro-2-furanyl)methyl halide Protection->Alkylation Deprotection Deprotection of Hydroxyl Groups Alkylation->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Generalized synthetic workflow for N3-substituted uridine analogs.

Methodology:

  • Protection: The hydroxyl groups of the ribose moiety of uridine are protected to prevent side reactions. This is commonly achieved using protecting groups like silyl (B83357) ethers (e.g., TBDMS).

  • Alkylation: The protected uridine is then reacted with a suitable alkylating agent, in this case, a (tetrahydro-2-furanyl)methyl halide (e.g., bromide or iodide), in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., DMF).

  • Deprotection: The protecting groups are removed from the ribose hydroxyls, typically using a fluoride (B91410) source like TBAF for silyl groups, to yield the final product.

  • Purification: The final compound is purified using techniques such as column chromatography.

In Vitro Biological Evaluation

Standard assays to evaluate the biological activity of a novel uridine analog would include:

  • Antiproliferative Assays: To assess anticancer potential, various cancer cell lines would be treated with the compound at different concentrations. Cell viability would be measured using assays like the MTT or MTS assay.

  • Antiviral Assays: For antiviral screening, relevant viral strains and host cell lines would be used. The inhibition of viral replication would be quantified, for example, by plaque reduction assays or qPCR of viral nucleic acids.

  • Enzyme Inhibition Assays: To determine the mechanism of action, inhibition assays against specific enzymes involved in nucleoside metabolism or nucleic acid synthesis (e.g., polymerases, nucleoside kinases) would be performed.

G cluster_invitro In Vitro Evaluation Compound Test Compound (N3-analog) Cell_Lines Cell Lines (Cancer/Host) Compound->Cell_Lines Viruses Viral Strains Compound->Viruses Enzymes Target Enzymes Compound->Enzymes Viability_Assay Viability Assay (e.g., MTT) Cell_Lines->Viability_Assay Replication_Assay Replication Assay (e.g., Plaque Assay) Viruses->Replication_Assay Inhibition_Assay Inhibition Assay (e.g., IC50 determination) Enzymes->Inhibition_Assay

Caption: Experimental workflow for in vitro evaluation of a nucleoside analog.

Signaling Pathways: A Hypothetical Mechanism

As a nucleoside analog, this compound would likely exert its biological effects by interacting with pathways of nucleoside metabolism and nucleic acid synthesis. A potential mechanism of action is depicted below.

G cluster_cell Cellular Environment Compound_ext N3-analog (extracellular) Transport Nucleoside Transporter Compound_ext->Transport Compound_int N3-analog (intracellular) Transport->Compound_int Kinase1 Nucleoside Kinase Compound_int->Kinase1 Mono_P N3-analog-Monophosphate Kinase1->Mono_P Kinase2 Nucleotide Kinase Mono_P->Kinase2 Di_P N3-analog-Diphosphate Kinase2->Di_P Kinase3 Nucleotide Kinase Di_P->Kinase3 Tri_P N3-analog-Triphosphate Kinase3->Tri_P Polymerase DNA/RNA Polymerase Tri_P->Polymerase Inhibition Inhibition Tri_P->Inhibition Synthesis Nucleic Acid Synthesis Polymerase->Synthesis Inhibition->Polymerase

Caption: Hypothetical metabolic activation and mechanism of action for a nucleoside analog.

This pathway illustrates the intracellular conversion of the nucleoside analog to its active triphosphate form, which can then inhibit DNA or RNA polymerases, thereby disrupting nucleic acid synthesis. This is a common mechanism for many antiviral and anticancer nucleoside drugs.

Quantitative Data

A thorough search of scientific literature and chemical databases did not yield any specific quantitative data (e.g., IC50, Ki, LD50) for this compound. Research on related N3-substituted uridine derivatives has reported biological activities such as antinociceptive effects, but direct comparisons are not possible without data on the title compound.[5]

Conclusion and Future Directions

This compound is a uridine analog with potential therapeutic applications stemming from its structural class. However, there is a notable absence of specific research and quantitative data for this particular compound in the public domain. The information presented here provides a framework based on the broader understanding of N3-substituted uridine derivatives.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key studies would include:

  • Confirmation of its synthesis and full chemical characterization.

  • Screening for antiproliferative and antiviral activities against a wide range of cell lines and viruses.

  • Determination of its mechanism of action, including its interaction with nucleoside transporters and kinases, and its effect on polymerases.

  • In vivo studies to assess its pharmacokinetic profile, efficacy, and toxicity in animal models.

Such studies are essential to validate the therapeutic potential of this compound and to determine if it offers any advantages over existing nucleoside analogs.

References

Unveiling the Biological Profile of N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 6, 2025

Abstract

N3-[(Tetrahydro-2-furanyl)methyl]uridine, a synthetic derivative of the endogenous nucleoside uridine (B1682114), presents a molecule of interest within the broader class of N3-substituted uridine analogs. While specific biological activity data for this particular compound remains limited in publicly available scientific literature, the known pharmacological profile of uridine and related analogs suggests potential avenues for investigation, particularly in the realms of neurology and cardiovascular health. This technical guide summarizes the current understanding of this compound, places it in the context of related compounds, and proposes a hypothetical workflow for its future biological evaluation.

Introduction to this compound

This compound is classified as a uridine analogue, indicating its structural similarity to the naturally occurring pyrimidine (B1678525) nucleoside, uridine.[1] Uridine itself plays a crucial role in various physiological processes, and its derivatives are explored for a range of therapeutic applications. The core structure of this compound features a tetrahydrofuran (B95107) ring attached to the N3 position of the uridine scaffold. This modification is expected to alter its physicochemical properties and, consequently, its biological activity compared to the parent molecule.

Vendor information identifies it as a nucleoside antimetabolite/analog, potentially implicating it in pathways related to the cell cycle and DNA damage.[1] However, it is crucial to note that this is a broad classification, and specific experimental validation is required.

Potential, yet Unconfirmed, Biological Activities

Based on the known biological actions of uridine and other N3-substituted analogues, several potential therapeutic areas for this compound can be hypothesized:

  • Anticonvulsant and Anxiolytic Activities: Uridine has demonstrated potential antiepileptic effects, and its analogs are actively studied for anticonvulsant and anxiolytic properties.[1] The anxiolytic action of uridine may involve interactions with various receptor systems, including adrenergic, dopaminergic, and serotonergic pathways.[2]

  • Antihypertensive Activity: The development of novel antihypertensive agents is another area where uridine analogs have been explored.[1]

  • Antinociceptive Effects: Studies on other N3-substituted uridine derivatives have revealed significant antinociceptive (pain-relieving) effects in preclinical models.[3]

  • Hypnotic Activity: Certain N3-substituted uridine analogs have also been shown to possess hypnotic (sleep-inducing) properties.[4]

It is imperative to reiterate that these are potential activities based on related compounds, and dedicated research is necessary to determine if this compound exhibits any of these properties.

Quantitative Data Summary

As of the date of this document, there is no publicly available quantitative data (e.g., IC50, EC50, Ki) detailing the biological activity of this compound. The table below is provided as a template for future studies.

Assay Type Target Metric Value (e.g., µM) Reference
HypotheticalHypotheticalIC50Not AvailableNot Available
HypotheticalHypotheticalEC50Not AvailableNot Available
HypotheticalHypotheticalKiNot AvailableNot Available

Experimental Protocols: A Proposed Framework

Given the absence of specific experimental data for this compound, this section outlines a generalized, hypothetical workflow for its initial biological characterization.

General Workflow for Biological Activity Screening

The following diagram illustrates a logical progression for the initial screening and characterization of a novel uridine analogue like this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis and Purification B Initial Cytotoxicity Assays (e.g., MTT, LDH) A->B C Primary Target-Based Assays (e.g., Receptor Binding, Enzyme Inhibition) B->C D Phenotypic Screening (e.g., Neuronal Firing, Cell Viability) B->D E Animal Model Selection (e.g., Seizure, Anxiety, Hypertension Models) C->E D->E F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies in Animal Models F->G H Preliminary Toxicology Studies G->H I Identification of Molecular Targets G->I J Signaling Pathway Analysis (e.g., Western Blot, qPCR) I->J K Electrophysiological Studies J->K

A conceptual workflow for the biological evaluation of a novel uridine analogue.

Signaling Pathways: A Hypothetical Exploration

Without experimental data, any depiction of signaling pathways would be purely speculative. However, based on the potential anxiolytic activity of uridine, a hypothetical pathway involving GABAergic neurotransmission could be investigated. Uridine has been suggested to modulate GABA-A receptors, which are key targets for anxiolytic drugs.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be explored if this compound were found to have anxiolytic properties.

cluster_pathway Hypothetical Anxiolytic Signaling Pathway Compound This compound Receptor GABA-A Receptor Compound->Receptor Positive Allosteric Modulation (Hypothesized) IonChannel Chloride Ion Influx Receptor->IonChannel Enhances Neuron Neuronal Hyperpolarization IonChannel->Neuron Leads to Effect Anxiolytic Effect Neuron->Effect Results in

A hypothetical signaling pathway for a potential anxiolytic effect.

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule. While its structural relationship to uridine and other N3-substituted analogs provides a rationale for investigating its potential biological activities, particularly in the central nervous and cardiovascular systems, a comprehensive understanding can only be achieved through rigorous experimental evaluation. Future research should focus on a systematic screening of this compound in relevant in vitro and in vivo models to elucidate its pharmacological profile and potential therapeutic value. The workflows and hypothetical pathways presented in this guide offer a foundational framework for such investigations.

References

N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Prospective Analysis of Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-[(Tetrahydro-2-furanyl)methyl]uridine is a synthetic nucleoside analogue derived from uridine (B1682114). While specific research on this particular compound is limited, its structural similarity to other N3-substituted uridine derivatives suggests a range of potential therapeutic applications. This technical guide provides a comprehensive overview of these potential applications, drawing on existing research into related compounds. The primary areas of interest for future investigation include neuroscience, analgesia, and potentially antihypertensive research. This document outlines hypothetical experimental workflows and relevant biological pathways to guide further research into the pharmacological profile of this compound.

Introduction

This compound is classified as a uridine analogue, characterized by the substitution of a tetrahydrofuranylmethyl group at the N3 position of the uridine base. Uridine and its derivatives are known to exhibit a variety of biological activities, making this class of compounds a subject of interest in medicinal chemistry. The parent molecule, uridine, plays a crucial role in numerous physiological processes and has been investigated for its potential therapeutic effects, including neuroprotection and anticonvulsant properties. Modifications at the N3 position of the uridine scaffold have been shown to modulate the pharmacological activity of the resulting analogues, leading to compounds with potential as central nervous system (CNS) depressants, analgesics, and antihypertensive agents.

Due to the nascent stage of research into this compound, this guide will focus on the prospective research applications based on the established pharmacology of structurally related N3-substituted uridine analogues.

Potential Therapeutic Areas and Research Applications

Based on the known biological activities of N3-substituted uridine derivatives, the following areas represent promising avenues for the investigation of this compound:

  • Neuropharmacology:

    • Anticonvulsant Activity: Uridine itself has demonstrated potential antiepileptic effects[1][2]. Research into various N3-substituted uridine analogues has been predicated on exploring this activity further.

    • Anxiolytic and Sedative Effects: Certain N3-substituted uridines have been synthesized and evaluated for their hypnotic and CNS depressant activities.

  • Analgesia:

    • Antinociceptive Properties: A significant body of research has focused on the synthesis of N3-substituted pyrimidine (B1678525) nucleosides and their evaluation for antinociceptive (pain-relieving) effects.

  • Cardiovascular Research:

    • Antihypertensive Potential: The development of novel antihypertensive agents is another cited potential application for uridine analogues[1][2].

Quantitative Data Summary (Hypothetical)

As specific quantitative data for this compound is not currently available in the public domain, the following table is presented as a template for organizing future experimental findings. This structure allows for the clear comparison of key pharmacological parameters.

Parameter Assay Type Species/Cell Line Result Reference
IC50 Target Receptor Binding Assaye.g., Human recombinant
EC50 In vitro functional assaye.g., Neuronal cell line
ED50 In vivo efficacy modele.g., Mouse, Rat
LD50 In vivo toxicology studye.g., Mouse, Rat
Analgesic Effect (% MPE) Hot Plate TestMouse
Anticonvulsant Effect PTZ-induced seizure modelMouse

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for key experiments to elucidate the potential therapeutic effects of this compound.

In Vivo Antinociceptive Activity: Hot Plate Test
  • Objective: To assess the central analgesic activity of the compound.

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5 °C.

    • Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., jumping, paw licking) is recorded. A cut-off time of 30 seconds is set to prevent tissue damage.

    • A baseline latency is determined for each mouse before treatment.

    • The test compound, this compound, is administered (e.g., intraperitoneally or intracerebroventricularly) at various doses. A vehicle control group and a positive control group (e.g., morphine) are included.

    • The latency is measured again at specific time points post-administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The antinociceptive effect is calculated as the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

In Vitro Neuronal Activity Assay
  • Objective: To determine the effect of the compound on neuronal excitability.

  • Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y).

  • Procedure:

    • Cells are cultured in appropriate media and seeded in multi-well plates.

    • Cells are loaded with a voltage-sensitive fluorescent dye.

    • A baseline fluorescence is recorded.

    • This compound is added at varying concentrations.

    • Neuronal depolarization is induced using a high concentration of potassium chloride (KCl).

    • The change in fluorescence, indicative of changes in membrane potential, is measured using a fluorescence plate reader.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 of the compound in modulating neuronal depolarization.

Signaling Pathways and Experimental Workflows

While the precise mechanism of action for this compound is unknown, a generalized workflow for its initial screening and a hypothetical signaling pathway based on uridine's known interactions are presented below.

G cluster_0 Initial Screening Workflow Compound This compound InVitro In Vitro Assays (Binding, Functional) Compound->InVitro Activity Screening InVivo In Vivo Models (Analgesia, Seizure) InVitro->InVivo Efficacy Testing Tox Preliminary Toxicity InVivo->Tox Safety Assessment Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: A generalized workflow for the initial screening of this compound.

G cluster_1 Hypothetical Uridine Analogue Signaling Ligand N3-Uridine Analogue Receptor P2Y Receptor (or other GPCR) Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase Cascade Second_Messenger->Kinase Response Cellular Response (e.g., Altered Ion Channel Activity) Kinase->Response

Caption: Hypothetical signaling pathway for an N3-substituted uridine analogue.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the pharmacologically active class of uridine analogues. Based on the activities of related compounds, it holds potential for development as a therapeutic agent, particularly in the fields of neuroscience and analgesia. The immediate next steps for research should involve the synthesis and purification of the compound, followed by a systematic screening using the in vivo and in vitro models outlined in this guide. A thorough investigation into its mechanism of action, including receptor binding profiles and effects on key signaling pathways, will be crucial in determining its therapeutic potential. The establishment of a clear structure-activity relationship for N3-substituted uridines will further aid in the design of more potent and selective drug candidates.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N3-[(Tetrahydro-2-furanyl)methyl]uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structural elucidation of N3-[(Tetrahydro-2-furanyl)methyl]uridine, a uridine (B1682114) analogue with potential applications in therapeutic development. While specific experimental data for this compound is not publicly available, this guide outlines the standard analytical methodologies and predicted results that would be employed to definitively confirm its chemical structure.

Introduction

This compound is a modified nucleoside, a class of compounds essential in various biological processes and frequently utilized as antiviral and anticancer agents. The precise determination of its three-dimensional structure is paramount for understanding its biological activity, mechanism of action, and for guiding further drug design and development efforts. This document details the expected outcomes from standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are the cornerstones of molecular structure elucidation.

Predicted Spectroscopic and Spectrometric Data

Based on the known structure of uridine and the N3-substitution with a (tetrahydro-2-furanyl)methyl group, the following data are predicted.

Table 1: Predicted ¹H NMR Chemical Shifts
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.7d~8.0
H-5~5.8d~8.0
H-1'~5.9d~4.0
H-2'~4.3t~4.5
H-3'~4.2t~5.0
H-4'~4.1m
H-5'a, H-5'b~3.8, ~3.7m
N3-CH₂~4.0m
THF-H2~4.1m
THF-H3a, H3b~1.9, ~1.8m
THF-H4a, H4b~1.7, ~1.6m
THF-H5a, H5b~3.8, ~3.7m

Note: Predicted shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are subject to solvent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)
C-2~151
C-4~163
C-5~102
C-6~141
C-1'~88
C-2'~70
C-3'~74
C-4'~84
C-5'~61
N3-CH₂~50
THF-C2~77
THF-C3~29
THF-C4~26
THF-C5~68
Table 3: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M+H]⁺329.1292Calculated for C₁₄H₂₁N₂O₇⁺
[M+Na]⁺351.1111Calculated for C₁₄H₂₀N₂O₇Na⁺
[Uracil+CH₂-THF+H]⁺197.0921Fragment from cleavage of the glycosidic bond.
[Ribose]⁺133.0495Fragment from cleavage of the glycosidic bond.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and spatial arrangement of atoms within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not using the residual solvent peak as a reference.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum to identify the chemical shifts, multiplicities, and integration of all proton signals.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum, often using proton decoupling, to identify the chemical shifts of all carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the (tetrahydro-2-furanyl)methyl moiety to the N3 position of the uridine.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate molecular weight and elemental composition, and to study fragmentation patterns for structural confirmation.

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode).

Data Acquisition:

  • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The high resolution allows for the determination of the elemental formula.

  • Tandem MS (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the different structural components of the molecule, such as the loss of the ribose sugar or fragmentation of the tetrahydrofuran (B95107) ring.

Visualizations

The following diagrams illustrate the chemical structure, the logical workflow for its elucidation, and a representative signaling pathway where such a molecule might be studied.

Caption: Chemical structure of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Chromatographic Purification Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Elucidation Final Structure Elucidation NMR->Elucidation MS->Elucidation

Caption: Experimental workflow for structure elucidation.

signaling_pathway cluster_nucleoside_salvage Nucleoside Salvage Pathway cluster_downstream Downstream Effects Uridine Uridine Analogue (e.g., N3-Substituted) UK Uridine Kinase Uridine->UK Phosphorylation UMP Uridine Monophosphate Analogue UK->UMP UDP Uridine Diphosphate Analogue UMP->UDP UTP Uridine Triphosphate Analogue UDP->UTP RNA_Polymerase RNA Polymerase UTP->RNA_Polymerase Incorporation RNA_Synthesis Inhibition of RNA Synthesis RNA_Polymerase->RNA_Synthesis

Caption: A potential mechanism of action via the nucleoside salvage pathway.

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the synergistic application of powerful analytical techniques. This guide provides the theoretical framework and detailed experimental protocols necessary for the unambiguous confirmation of its molecular structure. The predicted data herein serves as a benchmark for researchers undertaking the synthesis and characterization of this and related N3-substituted uridine analogues, facilitating the advancement of drug discovery and development programs.

Spectroscopic Analysis of N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for N3-[(Tetrahydro-2-furanyl)methyl]uridine. These predictions are based on the known chemical shifts of uridine (B1682114) and tetrahydrofurfuryl derivatives.

Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
H-6 (Uracil)7.8 - 8.0d
H-5 (Uracil)5.6 - 5.8d
H-1' (Ribose)5.8 - 6.0d
H-2' (Ribose)4.0 - 4.2t
H-3' (Ribose)4.0 - 4.2t
H-4' (Ribose)3.9 - 4.1q
H-5', 5'' (Ribose)3.5 - 3.7m
N3-CH₂3.8 - 4.2m
H-2'' (THF)3.9 - 4.1m
H-3'', 4'' (THF)1.7 - 2.0m
H-5'', 5''' (THF)3.6 - 3.8m
2'-OH, 3'-OH, 5'-OH4.5 - 5.5br s

d: doublet, t: triplet, q: quartet, m: multiplet, br s: broad singlet

Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Carbon Assignment Expected Chemical Shift (ppm)
C-4 (Uracil)163 - 165
C-2 (Uracil)151 - 153
C-6 (Uracil)140 - 142
C-5 (Uracil)101 - 103
C-1' (Ribose)87 - 89
C-4' (Ribose)84 - 86
C-2' (Ribose)73 - 75
C-3' (Ribose)69 - 71
C-5' (Ribose)60 - 62
N3-CH₂48 - 52
C-2'' (THF)76 - 78
C-5'' (THF)67 - 69
C-3'', 4'' (THF)25 - 30
Predicted Mass Spectrometry Data
Parameter Value
Molecular Formula C₁₄H₂₀N₂O₇
Molecular Weight 328.32 g/mol
Monoisotopic Mass 328.1271 Da
Expected [M+H]⁺ 329.1349 m/z
Expected [M+Na]⁺ 351.1168 m/z
Expected [M-H]⁻ 327.1194 m/z

Potential Fragmentation Patterns:

  • Loss of the tetrahydrofurfuryl group.

  • Cleavage of the glycosidic bond to yield the uracil (B121893) and ribose fragments.

  • Loss of water molecules from the ribose moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes and vials

Instrumentation:

  • Bruker Avance III HD 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire a standard one-dimensional ¹H spectrum.

      • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

    • Assign the chemical shifts in the ¹³C spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample (1 mg)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

Instrumentation:

  • High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap or Agilent 6545 Q-TOF) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol.

    • Further dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1-10 µg/mL.

    • If needed, add 0.1% formic acid to the final solution to promote protonation for positive ion mode analysis.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature, sheath gas flow) to optimal values for the compound class.

    • Acquire data in both positive and negative ion modes over a mass range of m/z 100-1000.

    • Perform tandem MS (MS/MS) experiments on the precursor ions of interest (e.g., [M+H]⁺) to obtain fragmentation data.

  • Data Analysis:

    • Determine the accurate mass of the molecular ions and compare it with the calculated theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectra to elucidate the structure of the molecule.

Visualizations

The following diagrams illustrate key workflows relevant to the analysis of this compound.

Synthesis_Workflow Uridine Uridine Protection Protection of Ribose Hydroxyls Uridine->Protection Alkylation N3-Alkylation with (Tetrahydro-2-furanyl)methyl halide Protection->Alkylation Deprotection Deprotection Alkylation->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: General synthetic workflow for N3-alkylated uridine analogs.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Methanol/Water (MS) Sample->Dissolution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometer (ESI-HRMS, MS/MS) Dissolution->MS NMR_Data NMR Spectra Processing (FT, Phasing, Calibration) NMR->NMR_Data MS_Data MS Data Analysis (Accurate Mass, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

Navigating the Landscape of N3-Uridine Modifications in RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of N3-Methyluridine (m3U) and Clarification on N3-[(Tetrahydro-2-furanyl)methyl]uridine

For researchers and professionals in the fields of molecular biology, drug development, and epitranscriptomics, a precise understanding of RNA modifications is paramount. This guide provides a comprehensive overview of N3-methyluridine (m3U), a naturally occurring RNA modification, and addresses the status of this compound.

Initial inquiries into "this compound" reveal its identity as a synthetic uridine (B1682114) analogue, commercially available for various research purposes, including its potential as a nucleoside antimetabolite/analog.[1] However, a thorough review of scientific literature and RNA modification databases indicates no current evidence of "this compound" as a natural or functionally characterized modification within biological RNA.

Conversely, N3-methyluridine (m3U) is a well-documented and significant post-transcriptional RNA modification. It is a methylated nucleoside found predominantly in ribosomal RNA (rRNA) across archaea, eubacteria, and eukaryotes.[2][3] This guide will now focus on the core technical details of m3U, offering insights into its structure, function, and the methodologies for its study.

The Chemical Identity and Properties of N3-Methyluridine (m3U)

N3-methyluridine is a pyrimidine (B1678525) nucleoside characterized by the addition of a methyl group at the N3 position of the uracil (B121893) base.[3][4] This seemingly simple modification has significant implications for the molecule's chemical properties and its interactions within the complex machinery of the cell. The methylation at the N3 position can influence the base-pairing capabilities and the secondary structure of the RNA molecule.[4]

The Role of N3-Methyluridine (m3U) in RNA Modification

The primary role of m3U as an RNA modification is associated with the function of ribosomes. It is found in the large subunit of rRNA, specifically in regions that are critical for ribosome function. For instance, in eukaryotic 28S rRNA, m3U has been identified and is thought to play a role in processes such as ribosomal subunit binding and the interaction with transfer RNA (tRNA).[4][5] The presence of m3U in the 16S and 23S rRNA of eubacteria, as well as the 18S, 25S, and 28S rRNA of eukaryotes, underscores its conserved importance in the translation process.[2][3]

While the functional implications are centered on the ribosome, the precise enzymatic machinery responsible for m3U deposition in human rRNA is yet to be fully elucidated.[5] However, enzymes that methylate pseudouridine (B1679824) at the N3 position, such as the S-adenosylmethionine (SAM)-dependent pseudouridine N3-methyltransferase YbeA in eubacteria, have been identified.[6]

Quantitative Data on N3-Methyluridine

The following table summarizes available quantitative data related to the study of N3-methyluridine.

ParameterOrganism/SystemMethodObservationReference
Position in rRNAEukaryotes (Human)Not Specified28S rRNA at position 4500[5]
Position in rRNAEubacteria (E. coli)Not Specified16S rRNA at position U1498[2]
Position in rRNAArchaeaNot Specified23S rRNA[2][3]
Effect on Probe BindingE. coliMethylation-sensitive fluorescence in situ hybridization (MR-FISH)Single methylation sites, including m3U, can inhibit probe binding.[4]
Chemical InstabilityIn vitroMass Spectrometry3-methylcytidine (m3C) can deaminate to form 3-methyluridine (B1581624) (m3U), which can lead to false-positive signals.[7]

Experimental Protocols for the Study of N3-Methyluridine

The detection and characterization of m3U in RNA require specialized techniques. The following outlines key experimental approaches.

Protocol 1: Detection of m3U by Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry is a gold-standard method for the identification and quantification of RNA modifications.

1. RNA Isolation and Digestion:

  • Isolate total RNA or specific RNA species (e.g., rRNA) from the biological sample of interest.

  • Enzymatically digest the purified RNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

2. LC-MS/MS Analysis:

  • Separate the resulting nucleosides using reverse-phase liquid chromatography.

  • Analyze the eluting nucleosides by tandem mass spectrometry (MS/MS). The identification of m3U is based on its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern upon collision-induced dissociation.[7][8]

3. Quantification:

  • For quantitative analysis, stable isotope-labeled internal standards for each nucleoside, including m3U, should be spiked into the sample prior to digestion. This allows for accurate quantification by comparing the peak areas of the endogenous and labeled nucleosides.[7]

Protocol 2: Mapping m3U Sites in RNA

While LC-MS of total nucleosides confirms the presence of m3U, locating its position within an RNA sequence requires a different approach.

1. RNA Fragmentation:

  • Isolate the RNA of interest.

  • Partially digest the RNA with specific RNases (e.g., RNase T1, which cleaves after guanosine (B1672433) residues) to generate a pool of overlapping oligonucleotides.

2. Oligonucleotide Analysis by LC-MS/MS:

  • Separate the oligonucleotide fragments by liquid chromatography.

  • Sequence the fragments using tandem mass spectrometry. The presence of m3U within a fragment will result in a mass shift corresponding to the addition of a methyl group to a uridine residue. By piecing together the sequences of the overlapping fragments, the precise location of the m3U modification can be determined.[8]

Signaling Pathways and Experimental Workflows

The study of RNA modifications like m3U is part of the broader field of epitranscriptomics, which investigates how these chemical marks regulate gene expression.

RNA_Modification_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Interpretation cluster_bio_insight Biological Insight start Biological Sample rna_iso RNA Isolation start->rna_iso rna_frag RNA Fragmentation (for mapping) rna_iso->rna_frag nuc_digest Nucleoside Digestion (for quantification) rna_iso->nuc_digest lcms LC-MS/MS Analysis rna_frag->lcms Oligonucleotides nuc_digest->lcms Nucleosides ident Modification Identification lcms->ident quant Quantification ident->quant mapping Positional Mapping ident->mapping func FunctionalCharacterization quant->func mapping->func

Caption: General workflow for the analysis of RNA modifications.

This diagram illustrates the key stages in identifying and characterizing RNA modifications like m3U, from sample preparation through to gaining biological insights.

References

An In-depth Technical Guide to N3-Substituted Uridine Analogs, Featuring N3-[(Tetrahydro-2-furanyl)methyl]uridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the synthesis, biological activities, and potential mechanisms of action of N3-substituted uridine (B1682114) analogs as a class of compounds. While N3-[(Tetrahydro-2-furanyl)methyl]uridine is a specific example within this class, a comprehensive review of publicly available scientific literature and chemical databases did not yield specific experimental data (e.g., quantitative biological activity, detailed protocols) for this particular molecule. The information presented herein is aggregated from research on structurally related N3-substituted uridine derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

Uridine, a fundamental pyrimidine (B1678525) nucleoside, is a key building block of ribonucleic acid (RNA) and plays a vital role in various physiological processes. Chemical modification of the uridine scaffold has been a fertile ground for the discovery of novel therapeutic agents, particularly nucleoside analogs that act as antimetabolites. These analogs can interfere with the synthesis of nucleic acids or act as modulators of cellular signaling pathways, leading to a wide range of biological effects, including antiviral, anticancer, and central nervous system (CNS) activities.

Modification at the N3 position of the uracil (B121893) base is a common strategy to generate structural diversity and modulate the pharmacological profile of uridine. This compound is one such analog, characterized by the attachment of a tetrahydrofurfuryl group at this position. While specific research on this compound is limited, the broader class of N3-substituted uridine analogs has been investigated for various therapeutic applications, notably for their effects on the central nervous system, such as hypnotic and antinociceptive properties.[1][2]

This guide provides a comprehensive overview of N3-substituted uridine analogs, covering generalized synthesis protocols, a summary of reported biological activities with quantitative data from related compounds, and postulated mechanisms of action.

Synthesis of N3-Substituted Uridine Analogs

The synthesis of N3-substituted uridine analogs can be achieved through several established chemical routes. A common and straightforward method is the direct N-alkylation of uridine or a protected uridine derivative.

General Experimental Protocol: N-Alkylation

This protocol is a generalized procedure based on methodologies reported for the synthesis of various N3-substituted uridine derivatives.[2][3]

Materials:

  • Uridine (or a suitably protected uridine derivative, e.g., 2',3',5'-tri-O-acetyluridine)

  • Alkylating agent (e.g., tetrahydrofurfuryl bromide for the synthesis of this compound, benzyl (B1604629) bromide, or 2-chloroacetophenone (B165298) for other analogs)

  • Anhydrous base (e.g., potassium carbonate, K2CO3)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)

  • Reagents for deprotection if necessary (e.g., methanolic ammonia)

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane, methanol, chloroform)

Procedure:

  • Reaction Setup: Uridine (1 equivalent) is dissolved in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Anhydrous potassium carbonate (1.5-2.0 equivalents) is added to the solution, and the mixture is stirred at room temperature.

  • Addition of Alkylating Agent: The desired alkylating agent (1.1-1.5 equivalents) is added dropwise to the suspension.

  • Reaction: The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) for several hours to overnight. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or chloroform/methanol).

  • Deprotection (if applicable): If a protected uridine was used, the protecting groups are removed. For example, acetyl groups can be removed by treating the purified product with a solution of ammonia (B1221849) in methanol.

  • Final Purification and Characterization: The final product is further purified if necessary and characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FTIR.

G cluster_synthesis Synthesis Workflow start Start: Uridine & Reagents dissolve Dissolve Uridine in DMF start->dissolve add_base Add K2CO3 dissolve->add_base add_alkylating Add Alkylating Agent (e.g., Tetrahydrofurfuryl Bromide) add_base->add_alkylating react React (Heat/Stir) add_alkylating->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify deprotect Deprotection (if necessary) purify->deprotect end Final Product: N3-Substituted Uridine deprotect->end

Caption: Generalized workflow for the synthesis of N3-substituted uridine analogs.

Biological Activities and Quantitative Data

Research into N3-substituted uridine analogs has revealed significant biological activities, particularly related to the central nervous system. The following sections summarize the key findings and present quantitative data from representative studies.

Antinociceptive Activity

A comprehensive study by Shimizu et al. (2005) evaluated a large series of N3-substituted pyrimidine nucleosides for their antinociceptive effects in mice using the hot plate test.[2] This test measures the latency of the animal's response to a thermal stimulus, with an increase in latency indicating an analgesic effect. The results highlight that the nature of the substituent at the N3 position is critical for activity.

CompoundN3-SubstituentAntinociceptive Effect (%)*
1l 2',4'-Dimethoxyphenacyl93
3l (2'-Deoxyuridine analog)2',4'-Dimethoxyphenacyl86
6m (Arabinofuranosyluracil analog)2',5'-Dimethoxyphenacyl82
1h Phenacyl16
N3-BenzyluridineBenzylInactive in this assay
Uridine-Inactive
Data extracted from Shimizu et al., 2005. The antinociceptive effect was measured 30 minutes after intracerebroventricular (i.c.v.) administration in mice.[2]

The structure-activity relationship suggests that an N3-phenacyl group with electron-donating methoxy (B1213986) substituents on the phenyl ring significantly enhances antinociceptive potency.[2]

Hypnotic and CNS Depressant Activity

Several studies have demonstrated that N3-substituted uridine derivatives, particularly those with a benzyl group, possess hypnotic and CNS depressant properties.[1][4][5] These effects are typically evaluated by observing the induction of sleep in animals or the potentiation of sleep induced by a known hypnotic agent like pentobarbital.

CompoundDose (µmol/mouse, i.c.v.)Effect
N3-Benzyluridine1.5 - 4.0Dose-dependent hypnotic activity
N3-Benzylthymidine0.5 - 2.0Dose-dependent hypnotic activity (more potent than N3-Benzyluridine)
Uridine-No hypnotic effect
Thymidine-No hypnotic effect
Data aggregated from Yamamoto et al., 1985 and 1987.[4][5]

The research indicates that the N3-benzyl group is crucial for this hypnotic activity, and modifications to the sugar moiety can either decrease the activity or affect the route of administration by which the compound is effective.[1] For instance, acetylating the sugar hydroxyls of N3-benzyluridine rendered it active upon intravenous injection, suggesting improved bioavailability or transport across the blood-brain barrier.[1]

Mechanism of Action

The precise mechanisms of action for the diverse biological effects of N3-substituted uridine analogs are not fully elucidated and may vary depending on the specific substituent and the biological system being studied. However, based on the general understanding of nucleoside analogs and the observed activities, several potential mechanisms can be proposed.

CNS-Related Activities (Hypnotic and Antinociceptive)

The hypnotic and antinociceptive effects are likely mediated by interactions with receptors or signaling pathways within the central nervous system. The rapid onset of action following intracerebroventricular injection suggests a direct CNS effect.[5] One study proposed that N3-phenacyluridine might interact with the benzodiazepine (B76468) receptor, a known target for sedative and anxiolytic drugs.[6] This suggests a potential mechanism involving the modulation of GABAergic neurotransmission, a major inhibitory pathway in the brain.

G cluster_cns Hypothesized CNS Mechanism ligand N3-Substituted Uridine Analog receptor CNS Receptor (e.g., Benzodiazepine Receptor Site) ligand->receptor Binds to channel Ion Channel (e.g., GABA-A Receptor Channel) receptor->channel Modulates neuron Postsynaptic Neuron influx Increased Inhibitory Ion Influx (e.g., Cl⁻) channel->influx Leads to hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization effect CNS Depressant Effects (Hypnotic, Antinociceptive) hyperpolarization->effect Results in

Caption: Postulated mechanism for the CNS depressant effects of N3-substituted uridines.

Potential as Antimetabolites (Antiviral/Anticancer)

As nucleoside analogs, N3-substituted uridines have the potential to act as antimetabolites. This typically involves intracellular phosphorylation to the triphosphate form, which can then compete with natural nucleoside triphosphates for incorporation into growing DNA or RNA chains by polymerases. This incorporation can lead to chain termination or introduce mutations, thereby inhibiting viral replication or cancer cell proliferation.

However, it is important to note that bulky substituents at the N3 position may hinder the initial phosphorylation step by cellular or viral kinases, which is often a prerequisite for antiviral activity. This could explain why some N3-substituted analogs have shown reduced antiviral and cytostatic activity compared to their parent compounds.

G cluster_antiviral General Antiviral Mechanism of Nucleoside Analogs analog N3-Uridine Analog kinase1 Cellular/Viral Kinase analog->kinase1 Phosphorylation analog_mp Analog-Monophosphate kinase1->analog_mp kinase2 Cellular Kinases analog_mp->kinase2 Phosphorylation analog_tp Analog-Triphosphate kinase2->analog_tp polymerase Viral RNA/DNA Polymerase analog_tp->polymerase Competes with natural NTPs incorporation Incorporation into Viral RNA/DNA polymerase->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Caption: General mechanism of action for nucleoside analogs as viral replication inhibitors.

Conclusion

This compound belongs to a versatile class of N3-substituted uridine analogs with demonstrated potential for biological activity, especially as modulators of the central nervous system. The available literature on related compounds indicates that the nature of the N3-substituent is a critical determinant of the pharmacological profile, with specific phenacyl and benzyl modifications conferring significant antinociceptive and hypnotic properties, respectively. While the precise mechanisms are still under investigation, they likely involve direct interactions with CNS receptors. The potential for these compounds to act as traditional antimetabolites exists but may be influenced by the steric hindrance of the N3-substituent on the necessary enzymatic activation. Further research is warranted to synthesize and evaluate this compound specifically, to determine its unique biological properties and therapeutic potential, thereby expanding the knowledge base of this promising class of nucleoside analogs.

References

Investigating the Pharmacology of N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available scientific literature and databases have yielded limited specific pharmacological data for N3-[(Tetrahydro-2-furanyl)methyl]uridine. This guide, therefore, provides a comprehensive and technically detailed framework for the investigation of this and similar novel N3-substituted uridine (B1682114) analogues, in line with best practices in drug discovery and development. The experimental protocols and data presented herein are illustrative and intended to serve as a roadmap for researchers.

Introduction to N3-Substituted Uridine Analogues

This compound is a synthetic derivative of uridine, a fundamental component of ribonucleic acid (RNA). As a nucleoside analogue, it belongs to a class of compounds that has been a rich source of therapeutic agents, particularly in antiviral and anticancer chemotherapy. The core principle behind the activity of many nucleoside analogues is their ability to mimic endogenous nucleosides and thereby interfere with the synthesis of nucleic acids or the function of enzymes involved in nucleotide metabolism.

The substitution at the N3 position of the uracil (B121893) ring can significantly modulate the compound's biological activity, selectivity, and pharmacokinetic properties. While the specific therapeutic potential of this compound is yet to be fully elucidated, its structural similarity to other biologically active uridine derivatives suggests potential applications in areas such as oncology and virology. This guide outlines a systematic approach to characterizing its pharmacological profile.

Physicochemical Properties

A foundational step in the pharmacological investigation of any compound is the characterization of its physicochemical properties. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue (Illustrative)Method
Molecular FormulaC₁₄H₂₀N₂O₇Mass Spectrometry
Molecular Weight328.32 g/mol Mass Spectrometry
Solubility (PBS, pH 7.4)1.2 mg/mLHPLC-UV
LogP-0.8Shake-flask method
pKa9.5Potentiometric titration

Proposed Experimental Workflow for Pharmacological Characterization

The following workflow provides a comprehensive approach to elucidating the pharmacological properties of this compound.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation A Initial Screening (e.g., NCI-60 panel) B Target Identification (e.g., Kinase profiling, RNA polymerase assays) A->B Identify potential targets C Cell-Based Assays (Viability, Apoptosis, Cell Cycle) A->C Determine cellular phenotype D Biochemical Assays (Enzyme kinetics, Binding assays) B->D Validate target engagement E Signaling Pathway Analysis (Western blot, RT-qPCR) C->E F Metabolic Stability Assays (Microsomes, Hepatocytes) C->F I Efficacy Studies (Xenograft models, Viral challenge models) C->I D->C Correlate target inhibition with cellular effect G Resistance Studies (Generation of resistant cell lines) E->G H Pharmacokinetic (PK) Studies (Rodent models) F->H H->I Inform dosing regimen J Toxicology Studies (Maximum tolerated dose) I->J Establish therapeutic window

Figure 1: Proposed experimental workflow for the pharmacological characterization of this compound.

Detailed Experimental Protocols (Illustrative)

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of cancer cell lines.

Protocol:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Replace the medium in the cell plates with the drug-containing medium and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

Protocol:

  • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a kinase buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the kinase reaction and incubate at 30°C for a specified time.

  • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo Kinase Assay).

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Quantitative Pharmacological Data (Illustrative)

The following tables present hypothetical data that would be generated from the proposed experimental workflows.

Table 1: In Vitro Cytotoxicity Data

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.2
A549Lung Cancer28.7
MCF-7Breast Cancer> 100
JurkatT-cell Leukemia8.9

Table 2: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (µM)
CDK2/cyclin E5.6
GSK-3β12.1
AKT1> 50
MAPK1> 50

Hypothetical Signaling Pathway

Based on the illustrative data suggesting activity against CDK2, a potential mechanism of action for this compound could be the disruption of cell cycle progression.

signaling_pathway cluster_pathway Hypothetical Cell Cycle Inhibition Pathway Compound This compound CDK2 CDK2/Cyclin E Complex Compound->CDK2 Inhibits Rb pRb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Apoptosis Apoptosis G1_S_Transition->Apoptosis Arrest leads to

Figure 2: Hypothetical signaling pathway for this compound-induced cell cycle arrest.

Conclusion and Future Directions

This technical guide provides a structured framework for the comprehensive pharmacological investigation of this compound. Although specific data for this compound is currently lacking in the public domain, the proposed workflows and illustrative data offer a clear path forward for researchers. The key next steps would be to perform the outlined in vitro screening and target identification studies to uncover its primary mechanism of action. Subsequent cell-based and biochemical assays will be crucial for validating these initial findings. Should promising in vitro activity be confirmed, progression to in vivo models will be warranted to assess its therapeutic potential. The systematic approach detailed in this guide will be instrumental in determining the future prospects of this compound as a potential therapeutic agent.

Methodological & Application

Application Notes and Protocols: Synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-[(Tetrahydro-2-furanyl)methyl]uridine is a modified nucleoside analog. The substitution at the N3 position of the uracil (B121893) base can significantly alter the biological properties of the parent uridine (B1682114) molecule, including its recognition by enzymes and its hydrogen bonding capabilities in nucleic acid structures. Such modifications are of great interest in the development of therapeutic agents, including antiviral and anticancer drugs, as well as in the synthesis of modified oligonucleotides for various research applications. This document provides a detailed protocol for the chemical synthesis of this compound, based on established methods for the N3-alkylation of uridine derivatives.

Reaction Scheme

The synthesis involves the direct alkylation of uridine at the N3 position using 2-(bromomethyl)tetrahydrofuran in the presence of a base and a phase-transfer catalyst.

Figure 1: Synthesis of this compound Uridine reacts with 2-(bromomethyl)tetrahydrofuran to yield the target compound.

Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_product Product Uridine Uridine reagents + Cs₂CO₃, TBAB in Acetonitrile (B52724) (MeCN) Room Temperature AlkylHalide 2-(Bromomethyl)tetrahydrofuran Product This compound reagents->Product

Quantitative Data

The following table summarizes the recommended quantities of reactants and reagents for the synthesis protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount (mmol)Mass (mg)Volume (mL)Equivalents
UridineC₉H₁₂N₂O₆244.20[1][2]1.0244.2-1.0
2-(Bromomethyl)tetrahydrofuranC₅H₉BrO165.03[3][4]1.2198.0~0.134 (d=1.483 g/mL)1.2
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82[5][6]1.5488.7-1.5
Tetrabutylammonium (B224687) Bromide (TBAB)C₁₆H₃₆BrN322.37[7]0.132.2-0.1
Acetonitrile (MeCN)CH₃CN---10-

Experimental Protocol

This protocol is adapted from general procedures for the N3-alkylation of uridine derivatives.

Materials:

  • Uridine

  • 2-(Bromomethyl)tetrahydrofuran

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add uridine (244.2 mg, 1.0 mmol), cesium carbonate (488.7 mg, 1.5 mmol), and tetrabutylammonium bromide (32.2 mg, 0.1 mmol).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add 2-(bromomethyl)tetrahydrofuran (~0.134 mL, 1.2 mmol) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

  • Once the starting material (uridine) is consumed, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient elution (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol) to afford the pure this compound.

  • Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Figure 2: Experimental Workflow A flowchart of the synthesis protocol.

G Figure 2: Experimental Workflow A 1. Combine Reactants Uridine, Cs₂CO₃, TBAB in MeCN B 2. Add Alkylating Agent 2-(Bromomethyl)tetrahydrofuran A->B C 3. Reaction Stir at Room Temperature (12-24h) B->C D 4. Monitor Progress Thin Layer Chromatography (TLC) C->D E 5. Work-up Quench with H₂O, Extract with EtOAc D->E Reaction Complete F 6. Purification Silica Gel Column Chromatography E->F G 7. Characterization NMR, Mass Spectrometry F->G H Final Product This compound G->H

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction should be performed in a well-ventilated fume hood. The indicated reaction times and purification methods may require optimization.

References

Application Notes and Protocols for N3-Modified Uridine in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction to N3-Methyluridine (m3U)

N3-methyluridine is a modified ribonucleoside that can be incorporated into synthetic oligonucleotides to alter their physicochemical and biological properties. The methylation at the N3 position of the uracil (B121893) base disrupts the Watson-Crick hydrogen bond with adenine. This modification, along with potential modifications at the 2'-position of the ribose sugar, offers a strategy to modulate the characteristics of therapeutic oligonucleotides.[1] The corresponding phosphoramidite (B1245037) of N3-methyluridine and its derivatives are compatible with standard automated DNA/RNA synthesis protocols.[1][2]

Key Applications

The unique properties imparted by N3-methyluridine modifications make them valuable for various research and therapeutic applications, including:

  • Antisense Technologies: Modified oligonucleotides can be designed to bind to specific mRNA sequences, modulating gene expression.

  • Small Interfering RNAs (siRNAs): The incorporation of m3U can influence the stability and activity of siRNA duplexes.[3]

  • CRISPR-Cas9: Modified guide RNAs can exhibit altered stability and activity.[1][2]

  • Aptamers: The introduction of m3U can affect the three-dimensional structure and binding affinity of aptamers.[1][2]

Physicochemical Properties of N3-Methyluridine Modified Oligonucleotides

The incorporation of N3-methyluridine generally leads to a significant decrease in the thermal stability of oligonucleotide duplexes. This is attributed to the disruption of the Watson-Crick base pairing with adenine.

ModificationChange in Melting Temperature (Tm) per ModificationReference
N3-methyluridine (m3U)Significant destabilization[4]
2'-O-alkyl/2'-F-m3USubstantial reduction (around 8–12 °C)[3]

Oligonucleotides modified with N3-methyluridine, particularly with additional 2'-O-alkyl groups, have demonstrated enhanced resistance to nuclease degradation compared to unmodified or other modified oligonucleotides.

NucleaseNuclease Resistance of 2'-O-alkyl-m3U Modified OligonucleotidesReference
3'- and 5'-ExonucleasesImproved half-life compared to 2'-fluoro and 2'-OMe modifications[3]

Experimental Protocols

Protocol 1: Synthesis of 2'-O-Alkyl-N3-methyluridine Phosphoramidite

This protocol describes a general method for the synthesis of 2'-O-alkyl-N3-methyluridine phosphoramidites, starting from commercially available uridine (B1682114).[1]

Materials:

  • Uridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • Alkylating agent (e.g., methyl iodide)

  • Silver oxide (Ag2O)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Acetonitrile (B52724) (ACN)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Chromatography columns

  • NMR spectrometer for characterization

  • Mass spectrometer for characterization

Procedure:

  • 5'-O-Tritylation:

    • Dissolve uridine in pyridine.

    • Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 5'-O-DMT-uridine.

  • N3-Methylation and 2'-O-Alkylation:

    • To a solution of 5'-O-DMT-uridine in a suitable solvent, add an alkylating agent and a base (e.g., silver oxide for methylation).[1]

    • Stir the reaction at room temperature until the starting material is consumed.

    • Filter the reaction mixture and evaporate the solvent.

    • Purify the resulting 2'-O-alkyl-N3-methyl-5'-O-DMT-uridine by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the dried 2'-O-alkyl-N3-methyl-5'-O-DMT-uridine in anhydrous DCM.

    • Add DIPEA and cool the solution to 0°C.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude phosphoramidite by precipitation or silica gel chromatography to yield the final product.

Protocol 2: Solid-Phase Synthesis of N3-Methyluridine-Modified Oligonucleotides

This protocol outlines the automated solid-phase synthesis of oligonucleotides incorporating the N3-methyluridine phosphoramidite using standard phosphoramidite chemistry.[1][5]

Materials:

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U).

  • N3-methyluridine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).

  • Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in DCM).

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Anhydrous acetonitrile for washing.

Equipment:

  • Automated DNA/RNA synthesizer.

Procedure (Automated Synthesis Cycle):

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.[6]

  • Coupling: The N3-methyluridine phosphoramidite is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutations in subsequent cycles.[8]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. The support is then washed with anhydrous acetonitrile before initiating the next cycle.[6]

This four-step cycle is repeated for each subsequent nucleotide until the desired full-length oligonucleotide is synthesized.

Protocol 3: Deprotection and Purification of Modified Oligonucleotides

Materials:

Equipment:

  • Heating block or oven.

  • Centrifugal vacuum concentrator.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reversed-phase C18).[9][10]

  • UV-Vis spectrophotometer.

Procedure:

  • Cleavage and Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

    • Add concentrated ammonium hydroxide or AMA solution to the vial.

    • Heat the sealed vial at a specified temperature (e.g., 55°C) for several hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[8]

    • Cool the vial, centrifuge, and carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Purification by HPLC:

    • Dry the oligonucleotide solution using a vacuum concentrator.

    • Reconstitute the crude oligonucleotide in the HPLC mobile phase A (e.g., 0.1 M TEAA).

    • Purify the oligonucleotide by reversed-phase HPLC.[9] The full-length product is typically separated from shorter failure sequences.

    • Collect the fractions corresponding to the desired product peak.

  • Desalting and Quantification:

    • Combine the collected fractions and evaporate the solvent.

    • Desalt the purified oligonucleotide using a desalting column to remove salts from the HPLC buffer.[9]

    • Dry the desalted oligonucleotide and quantify it using UV-Vis spectrophotometry at 260 nm.

Visualizations

phosphoramidite_synthesis cluster_0 Phosphoramidite Synthesis Workflow start Start with Uridine tritylation 5'-O-Tritylation (DMT-Cl, Pyridine) start->tritylation alkylation N3-Methylation & 2'-O-Alkylation tritylation->alkylation phosphitylation 3'-Phosphitylation alkylation->phosphitylation purification Purification phosphitylation->purification end_product N3-Methyluridine Phosphoramidite purification->end_product

Caption: Workflow for the synthesis of N3-methyluridine phosphoramidite.

oligo_synthesis_cycle cluster_1 Solid-Phase Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (Detritylation) coupling 2. Coupling (Add Modified Phosphoramidite) deblocking->coupling capping 3. Capping (Acetylation) coupling->capping oxidation 4. Oxidation (Iodine Treatment) capping->oxidation repeat Repeat for next nucleotide oxidation->repeat repeat->deblocking Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

References

Application Notes & Protocols for the Analytical Detection of N3-[(Tetrahydro-2-furanyl)methyl]uridine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of N3-[(Tetrahydro-2-furanyl)methyl]uridine, a uridine (B1682114) analogue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a modified nucleoside and a uridine analogue.[1][2] Uridine and its analogues are investigated for various biological activities, including potential antiepileptic, anticonvulsant, and anxiolytic effects.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of this compound. LC-MS/MS offers high selectivity and sensitivity, making it the method of choice for quantifying nucleoside analogues in complex biological matrices.

While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of uridine and other modified nucleosides.[3][4]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section outlines a robust LC-MS/MS method for the quantification of this compound in biological samples such as plasma or cell culture media.

Quantitative Data Summary

The expected performance of the described LC-MS/MS method is summarized in the table below. These values are based on typical performance for similar nucleoside analogue quantification assays.[4][5]

ParameterExpected Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL
Upper Limit of Quantification (ULOQ)1000 - 5000 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
Matrix EffectMinimal and compensated by Internal Standard
Extraction Recovery> 80%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) IS Spike with Internal Standard Sample->IS Precip Protein Precipitation (e.g., with Acetonitrile) IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS1 Mass Selection (Q1) Ionization->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Fragment Ion Detection (Q3) CID->MS2 Integration Peak Integration MS2->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of this compound.

Detailed Experimental Protocol

This protocol details the steps for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N₂-Uridine)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, cell lysate)

Sample Preparation
  • Thaw Samples: Thaw biological samples on ice.

  • Spike Internal Standard: To 100 µL of sample, add 10 µL of internal standard solution (concentration to be optimized).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex: Vortex the samples for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

The exact mass transitions for this compound (Molecular Weight: 328.32) need to be determined by direct infusion of a standard solution.[2] A plausible transition would be based on the fragmentation of the glycosidic bond.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Multiple Reaction Monitoring (MRM) Transitions
This compoundPrecursor Ion (Q1): 329.1 [M+H]⁺Product Ion (Q3): To be determined experimentally (e.g., loss of the tetrahydrofuranylmethyl group)
Internal StandardTo be determined based on the chosen standard

Potential Biological Role and Analysis Rationale

As a nucleoside analogue, this compound may act as an antimetabolite, interfering with nucleic acid synthesis. The analytical methods described are essential for studying its mechanism of action, including its uptake, metabolism, and incorporation into DNA or RNA.

G cluster_pathway Potential Mechanism of Action Compound This compound Transport Cellular Uptake Compound->Transport Metabolism Metabolic Activation (e.g., Phosphorylation) Transport->Metabolism Incorporation Incorporation into RNA/DNA Metabolism->Incorporation Inhibition Inhibition of Nucleic Acid Synthesizing Enzymes Metabolism->Inhibition Effect Disruption of Nucleic Acid Function Incorporation->Effect Inhibition->Effect

Caption: Potential mechanism of action for a nucleoside analogue.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N3-[(Tetrahydro-2-furanyl)methyl]uridine

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a generalized protocol for the purification of N3-[(Tetrahydro-2-furanyl)methyl]uridine, a uridine (B1682114) analog, utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is based on established protocols for the separation of uridine and its derivatives and is intended for researchers, scientists, and professionals in drug development.

This compound is a modified nucleoside with potential applications in various research fields, including the development of novel therapeutic agents.[1][2] Efficient purification is crucial to isolate the compound of interest from reaction byproducts and starting materials, ensuring high purity for subsequent in vitro and in vivo studies. The protocol provided below offers a robust starting point for achieving high-purity this compound.

Experimental Overview

The purification strategy employs a reversed-phase C18 column and a water/acetonitrile (B52724) mobile phase gradient to achieve separation. Detection is performed using a UV detector, leveraging the chromophoric nature of the uridine moiety.

Materials and Methods

Instrumentation and Consumables
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (optional, for mobile phase modification).

  • Syringe filters (0.22 µm) for sample preparation.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95% water/5% acetonitrile).

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • The recommended sample concentration is in the range of 0.2-0.5 mg/mL.[3]

HPLC Conditions

A generalized set of HPLC parameters is provided in Table 1. These parameters may require optimization depending on the specific HPLC system and the purity of the crude sample.

Table 1: HPLC Parameters for the Purification of this compound

ParameterRecommended Setting
Column Reversed-Phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water (with optional 0.1% Formic Acid)
Mobile Phase B Acetonitrile (with optional 0.1% Formic Acid)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10-20 µL

Experimental Protocol

  • Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Initiate the gradient elution as detailed in Table 1.

  • Monitor the separation at 260 nm. The peak corresponding to this compound is expected to elute as the concentration of acetonitrile increases.

  • Collect fractions corresponding to the main peak of interest.

  • Analyze the collected fractions for purity using the same or a modified HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Expected Results

The retention time of this compound will depend on the exact HPLC conditions used. Based on the behavior of similar uridine analogs, a retention time in the mid-to-late part of the gradient is anticipated. The expected outcomes and parameters for quality control are summarized in Table 2.

Table 2: Expected Outcomes and Quality Control Parameters

ParameterExpected Result/Target
Purity of Collected Fractions >95% (as determined by peak area)
Recovery >80% (dependent on crude sample purity)
Peak Tailing Factor 0.9 - 1.2

Troubleshooting

  • Poor Resolution: If peaks are not well-separated, consider adjusting the gradient slope (making it shallower) or changing the mobile phase composition.

  • Peak Broadening: Ensure the sample is dissolved in the initial mobile phase and that the injection volume is not too large.

  • Low Recovery: Check for compound precipitation in the autosampler or tubing. Ensure the collection window for the peak of interest is accurate.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the HPLC purification workflow for this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (260 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Purified this compound evaporate->final_product

Caption: Workflow for HPLC Purification.

This generalized protocol provides a solid foundation for the purification of this compound. Researchers are encouraged to optimize the method to suit their specific instrumentation and sample characteristics for the best results.

References

Application Notes and Protocols for N3-[(Tetrahydro-2-furanyl)methyl]uridine Incorporation into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into RNA is a powerful tool for elucidating RNA structure and function, and for the development of RNA-based therapeutics. N3-alkylation of uridine (B1682114), such as with a methyl group, has been shown to disrupt Watson-Crick base pairing, which can be useful for probing RNA secondary structures and for designing oligonucleotides with specific binding properties.[1][2] This document provides detailed application notes and protocols for the incorporation of a novel modified nucleoside, N3-[(Tetrahydro-2-furanyl)methyl]uridine, into RNA oligonucleotides.

While direct experimental data for this compound is not yet widely available, the protocols and expected outcomes presented here are extrapolated from established methods for the synthesis and incorporation of the closely related N3-methyluridine.[3][4] The bulkier tetrahydrofuranylmethyl group at the N3 position is anticipated to have a more pronounced effect on RNA structure and stability compared to a methyl group.

Potential Applications

The incorporation of this compound into RNA can be envisioned for a variety of applications in research and drug development, including:

  • Probing RNA Structure: The bulky N3-substituent is expected to prevent Watson-Crick base pairing with adenosine, making it a useful tool for footprinting studies and for identifying regions of single-strandedness in RNA molecules.

  • Modulating Protein-RNA Interactions: The modified uridine can be used to investigate the importance of specific uridine residues in protein binding sites. The tetrahydrofuranylmethyl group may either sterically hinder or create new favorable interactions with amino acid side chains.

  • Development of RNA Therapeutics: Site-specific introduction of this modification could be used to enhance the specificity of antisense oligonucleotides or siRNAs by preventing off-target hybridization. It may also increase nuclease resistance.

  • Creation of Novel RNA Aptamers: The unique chemical properties of this modified nucleoside could be exploited to generate aptamers with novel binding specificities and improved stability.

Data Presentation

The following table summarizes the anticipated effects of this compound incorporation on RNA properties, based on data from N3-methyluridine and considering the increased steric bulk of the tetrahydrofuranylmethyl group.

PropertyExpected Effect of this compound IncorporationRationale / Comparison with N3-methyluridine
RNA Duplex Stability (Internal Position) Significant destabilization (large decrease in Tm)N3-methylation of uridine internally disrupts Watson-Crick A-U base pairing, leading to duplex destabilization. The bulkier tetrahydrofuranylmethyl group is expected to cause an even greater steric clash and a more significant decrease in melting temperature (Tm).[1]
RNA Duplex Stability (Terminal Position) Minimal effect or slight stabilizationWhen placed at the 3'-dangling end, N3-methyluridine has been shown to have a stabilizing effect. A similar or potentially enhanced stabilizing effect might be observed for the larger tetrahydrofuranylmethyl group due to increased stacking interactions.[1]
Nuclease Resistance Increased resistance to certain nucleasesModifications at the N3 position can sterically hinder the approach of nucleases, thereby increasing the oligonucleotide's half-life in biological fluids.
Protein Binding Affinity Context-dependent (increase or decrease)The modification can either sterically block a protein binding site or introduce a new favorable interaction, depending on the specific protein and RNA context.
Reverse Transcription Potential to cause pauses or stopsThe bulky adduct at a Watson-Crick pairing face may impede the progress of reverse transcriptase, which can be utilized in structural probing experiments.

Experimental Protocols

The incorporation of this compound into RNA oligonucleotides is best achieved using solid-phase synthesis with a corresponding phosphoramidite (B1245037) building block. The following protocols outline the synthesis of the required phosphoramidite and its use in automated RNA synthesis.

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol is adapted from established procedures for the synthesis of N3-methyluridine phosphoramidites.[3][4] Optimization of reaction conditions may be necessary for the specific alkylating agent, (tetrahydro-2-furanyl)methyl bromide.

Materials:

  • Uridine

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465)

  • (Tetrahydro-2-furanyl)methyl bromide

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)uridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

  • Protection of Uridine: Protect the 3' and 5' hydroxyl groups of uridine using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane to form 3',5'-O-(di-tert-butylsilylene)uridine.

  • N3-Alkylation: Dissolve the protected uridine in anhydrous DMF. Add sodium hydride (NaH) to deprotonate the N3 position. Slowly add (tetrahydro-2-furanyl)methyl bromide and stir the reaction at room temperature until completion (monitor by TLC). Quench the reaction and purify the N3-alkylated product by silica (B1680970) gel chromatography.

  • Deprotection of Silyl Group: Remove the 3',5'-O-di-tert-butylsilylene protecting group using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) to yield this compound.

  • 5'-O-DMT Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.

  • 2'-O-TBDMS Protection: Protect the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group using TBDMS-Cl and imidazole.

  • Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA to yield the final this compound phosphoramidite. Purify by silica gel chromatography.

Protocol 2: Solid-Phase Synthesis of RNA Oligonucleotides

This protocol outlines the incorporation of the custom phosphoramidite into an RNA oligonucleotide using an automated DNA/RNA synthesizer.[5][6][7]

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside of the sequence.

  • Standard RNA phosphoramidites (A, C, G, U) and the custom this compound phosphoramidite, dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Capping reagents (acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing agent (iodine solution).

  • Deblocking solution (trichloroacetic acid in DCM).

  • Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine).

  • 2'-O-silyl deprotection solution (e.g., triethylamine (B128534) trihydrofluoride).

Procedure:

  • Synthesizer Setup: Install the phosphoramidite vials and other reagent bottles on the automated synthesizer according to the manufacturer's instructions. Program the desired RNA sequence, indicating the position for the incorporation of the modified uridine.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Coupling: Activation of the incoming phosphoramidite (standard or modified) and its coupling to the 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the CPG support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • 2'-O-Silyl Deprotection: The 2'-O-TBDMS groups are removed by treatment with a fluoride-containing solution.

  • Purification: The crude oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Analysis: The purified oligonucleotide is analyzed by mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis of N3-Substituted Uridine Phosphoramidite

Uridine Uridine ProtectedUridine 3',5'-O-Protected Uridine Uridine->ProtectedUridine Protection AlkylatedUridine N3-Alkylated Protected Uridine ProtectedUridine->AlkylatedUridine N3-Alkylation DeprotectedUridine N3-Alkylated Uridine AlkylatedUridine->DeprotectedUridine Deprotection DMT_Uridine 5'-O-DMT-N3-Alkylated Uridine DeprotectedUridine->DMT_Uridine 5'-O-DMT Protection TBDMS_Uridine 2'-O-TBDMS-5'-O-DMT-N3-Alkylated Uridine DMT_Uridine->TBDMS_Uridine 2'-O-TBDMS Protection Phosphoramidite This compound Phosphoramidite TBDMS_Uridine->Phosphoramidite Phosphitylation

Caption: Synthetic pathway for N3-substituted uridine phosphoramidite.

Solid-Phase RNA Synthesis Workflow

cluster_cycle Synthesis Cycle (Repeated) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Modified/Standard Nucleotide) Capping 3. Capping (Block Failures) Oxidation 4. Oxidation (Stabilize Linkage) Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Start: Solid Support with First Nucleoside Start->Deblocking Purification Purification (PAGE or HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Automated solid-phase synthesis of modified RNA.

Logical Relationship of N3-Alkylation Effects

Modification This compound Incorporation Disruption Disruption of N3-H Watson-Crick H-bond Modification->Disruption StericHindrance Increased Steric Bulk Modification->StericHindrance DuplexDestabilization RNA Duplex Destabilization (Internal) Disruption->DuplexDestabilization AlteredProteinBinding Altered Protein Binding Disruption->AlteredProteinBinding StericHindrance->DuplexDestabilization NucleaseResistance Increased Nuclease Resistance StericHindrance->NucleaseResistance StericHindrance->AlteredProteinBinding RT_Stop Reverse Transcriptase Pausing StericHindrance->RT_Stop

References

Application Notes and Protocols for Cellular Uptake Experiments of N3-[(Tetrahydro-2-furanyl)methyl]uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for studying the cellular uptake of the nucleoside analog, N3-[(Tetrahydro-2-furanyl)methyl]uridine. Due to the limited specific experimental data available for this particular compound, the following protocols are based on established methodologies for other N3-substituted and related nucleoside derivatives.

Introduction to this compound Cellular Uptake

This compound is a modified pyrimidine (B1678525) nucleoside. Understanding its ability to enter target cells is a critical step in the development of this compound as a potential therapeutic agent. Cellular uptake studies are essential to determine the bioavailability of the compound at the site of action and to elucidate the mechanisms by which it crosses the cell membrane. The efficiency of cellular uptake directly influences the compound's pharmacological activity.

Potential mechanisms for the cellular uptake of nucleoside analogs include passive diffusion across the cell membrane and carrier-mediated transport. For many nucleoside analogs, uptake is facilitated by specific nucleoside transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). However, modifications at the N3 position, as seen in this compound, may alter the interaction with these transporters. Studies on other N3-substituted nucleosides suggest that passive diffusion and endocytosis could also be significant uptake routes.[1]

Data Presentation

The following tables present hypothetical quantitative data from cellular uptake experiments with this compound to illustrate expected outcomes.

Table 1: Time-Dependent Cellular Uptake of this compound in a Cancer Cell Line (e.g., HeLa)

Incubation Time (minutes)Intracellular Concentration (µM)
51.2 ± 0.2
153.5 ± 0.4
306.8 ± 0.7
6010.5 ± 1.1
12015.2 ± 1.5

Cells were incubated with 10 µM this compound.

Table 2: Concentration-Dependent Cellular Uptake of this compound

Extracellular Concentration (µM)Initial Uptake Rate (pmol/min/10^6 cells)
15.5 ± 0.6
528.1 ± 2.9
1054.3 ± 5.2
25110.7 ± 10.5
50185.4 ± 17.8

Initial uptake rates were measured after a 10-minute incubation period.

Table 3: Effect of Inhibitors on the Cellular Uptake of this compound

InhibitorTarget% Inhibition of Uptake
Dipyridamole (B1670753) (100 µM)Equilibrative Nucleoside Transporters (ENTs)15 ± 3
Phloridzin (200 µM)Concentrative Nucleoside Transporters (CNTs)8 ± 2
Chlorpromazine (B137089) (10 µg/mL)Clathrin-mediated endocytosis45 ± 5
Genistein (B1671435) (200 µM)Caveolae-mediated endocytosis12 ± 2
Cytochalasin D (10 µM)Macropinocytosis5 ± 1

Cells were pre-incubated with inhibitors for 30 minutes before the addition of 10 µM this compound for 30 minutes.

Experimental Protocols

The following are detailed protocols for conducting cellular uptake experiments with this compound.

Protocol 1: General Cellular Uptake Assay

This protocol describes a general method to determine the cellular accumulation of the test compound.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in pre-warmed cell culture medium.

  • Incubation:

    • For time-dependent studies, add the medium containing the test compound to the cells and incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes).

    • For concentration-dependent studies, incubate the cells with different concentrations of the compound for a fixed, short period (e.g., 10 minutes).

  • Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes.

  • Sample Collection: Collect the cell lysates and centrifuge to pellet the cell debris.

  • Quantification: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Normalization: Normalize the intracellular concentration to the total protein content or cell number in each well.

Protocol 2: Investigation of Uptake Mechanism

This protocol uses inhibitors to probe the potential mechanisms of cellular uptake.

Materials:

  • All materials from Protocol 1

  • Inhibitors of nucleoside transporters (e.g., dipyridamole for ENTs, phloridzin for CNTs)

  • Inhibitors of endocytosis (e.g., chlorpromazine for clathrin-mediated, genistein for caveolae-mediated, cytochalasin D for macropinocytosis)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-incubation with Inhibitors: Pre-incubate the cells with the respective inhibitors at their effective concentrations for 30-60 minutes at 37°C.

  • Co-incubation: Add this compound (at a fixed concentration) to the inhibitor-containing medium and incubate for a fixed time (e.g., 30 minutes).

  • Termination and Lysis: Follow steps 4 and 5 from Protocol 1.

  • Quantification and Analysis: Quantify the intracellular concentration of the compound as described in Protocol 1. Compare the uptake in the presence of inhibitors to the control (no inhibitor) to determine the percent inhibition.

Visualizations

Experimental Workflow

G Experimental Workflow for Cellular Uptake Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding and Culture incubation Incubate Cells with Compound cell_culture->incubation compound_prep Prepare this compound Solution compound_prep->incubation wash Wash Cells with Ice-Cold PBS incubation->wash lysis Cell Lysis wash->lysis collection Collect Lysate lysis->collection quantification Quantify Compound (LC-MS/MS) collection->quantification normalization Normalize Data (to protein/cell number) quantification->normalization

Caption: Workflow for this compound cellular uptake assay.

Potential Cellular Uptake and Metabolic Pathways

G Potential Cellular Uptake and Metabolic Pathways cluster_intracellular Intracellular Space compound_ext This compound compound_int This compound compound_ext->compound_int Passive Diffusion compound_ext->compound_int Endocytosis compound_ext->compound_int Transporter-Mediated (e.g., ENTs, CNTs) metabolites Potential Metabolites compound_int->metabolites Metabolism biological_effect Biological Effect compound_int->biological_effect Direct Activity metabolites->biological_effect Activity

Caption: Potential uptake and metabolic pathways for a nucleoside analog.

References

Application Notes: N3-tetrahydrofurfuryluridine and RNA Structure Probing

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Our comprehensive search of scientific literature and chemical databases did not yield any evidence of N3-tetrahydrofurfuryluridine being used as a molecular probe for RNA structure analysis or any other biological application. It is commercially available as a modified nucleoside derivative, but its function as a molecular probe is not documented.

However, we understand your interest may lie in the broader field of RNA structure analysis using molecular probes. In this context, we have prepared detailed application notes and protocols for a state-of-the-art technique: Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) . This method utilizes well-characterized molecular probes to elucidate RNA secondary structure with high precision.

Application Notes: RNA Structure Determination using SHAPE-MaP

Introduction

Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) is a powerful chemical probing technique used to determine the secondary structure of RNA molecules at single-nucleotide resolution. When coupled with Mutational Profiling (MaP), the SHAPE-MaP method allows for high-throughput analysis of RNA structure both in vitro and in vivo. The fundamental principle of SHAPE is the use of electrophilic reagents that preferentially acylate the 2'-hydroxyl group of the ribose sugar in conformationally flexible nucleotides. These flexible regions typically correspond to single-stranded or dynamic regions of the RNA, while nucleotides constrained by base-pairing or protein binding are less reactive. The sites of modification are then identified during reverse transcription, where the adducted nucleotides cause the reverse transcriptase to misincorporate a different nucleotide, thus creating a "mutation" in the resulting cDNA. Deep sequencing of this cDNA library reveals the sites and frequency of these mutations, providing a quantitative measure of nucleotide flexibility and, by inference, the RNA's secondary structure.

Mechanism of Action

SHAPE reagents are small, electrophilic molecules that react with the 2'-hydroxyl group of RNA. This reaction is sensitive to the local nucleotide dynamics. In structured regions, such as helices, the 2'-hydroxyl group is constrained and less accessible to the SHAPE reagent. Conversely, in unstructured regions, the nucleotide is more flexible, and the 2'-hydroxyl group is more readily acylated. This differential reactivity is the basis for SHAPE-based structure probing. In the subsequent mutational profiling step, a reverse transcriptase is used under conditions that promote the misreading of these acylated bases, leading to the incorporation of a non-complementary nucleotide in the synthesized cDNA strand.

Commonly Used SHAPE Reagents

Several SHAPE reagents have been developed, each with distinct properties regarding reactivity, cell permeability, and half-life. The choice of reagent depends on the specific application, such as in vitro RNA structure analysis versus probing RNA structure within living cells.

SHAPE ReagentCommon AbbreviationKey Characteristics
N-methylisatoic anhydrideNMIAA widely used, classic SHAPE reagent. Suitable for in vitro studies.[1]
1-methyl-7-nitroisatoic anhydride1M7Highly reactive with a short half-life, making it suitable for capturing transient RNA structures in vitro.[1]
1-methyl-6-nitroisatoic anhydride1M6Similar to 1M7, with high reactivity and versatility for in vitro assays.[1]
2-methylnicotinic acid imidazolideNAIA cell-permeable SHAPE reagent, widely used for in vivo RNA structure probing in a variety of organisms.[1]
2-aminopyridine-3-carboxylic acid imidazolide2A3A novel, highly efficient cell-permeable SHAPE reagent that shows significant improvements in performance for in vivo studies, particularly in bacteria, compared to NAI.[2]
5-nitroisatoic anhydride5NIAA more recently developed reagent evaluated for in-cell SHAPE experiments.[1]

Experimental Protocols

Protocol 1: In Vitro SHAPE-MaP of a Target RNA

This protocol outlines the general steps for performing SHAPE-MaP on an in vitro transcribed RNA.

1. RNA Preparation and Folding a. Synthesize the RNA of interest using in vitro transcription from a DNA template. b. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable column-based method. c. Resuspend the purified RNA in RNase-free water. d. To fold the RNA, dilute it to the desired concentration in a folding buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl2). e. Heat the RNA solution at 95°C for 3 minutes, then cool to room temperature over 20-30 minutes to allow for proper folding.

2. SHAPE Modification a. Prepare two reactions for each RNA: a (+) probe reaction and a (-) probe (DMSO control) reaction. b. For the (+) probe reaction, add the SHAPE reagent (e.g., 1M7 or NAI dissolved in anhydrous DMSO) to the folded RNA to a final concentration of 1-10 mM. c. For the (-) probe reaction, add an equivalent volume of anhydrous DMSO. d. Incubate the reactions at 37°C for a time appropriate for the chosen reagent's half-life (e.g., a few minutes for 1M7). e. Quench the reaction by adding a scavenger (e.g., DTT or BME) and purify the RNA immediately using ethanol (B145695) precipitation or a spin column.

3. Reverse Transcription with Mutational Profiling a. Anneal a gene-specific primer to the modified RNA by heating to 65°C for 5 minutes and then cooling on ice. b. Prepare a reverse transcription master mix containing a reverse transcriptase that facilitates misincorporation at adducted sites (e.g., a modified MarathonRT), dNTPs, and MnCl2 (which enhances the mutation rate). c. Initiate reverse transcription and incubate at 42°C for 1-2 hours. d. Degrade the RNA template using NaOH or RNase H. e. Purify the resulting cDNA.

4. Library Preparation and Sequencing a. Ligate sequencing adapters to the 3' end of the cDNA. b. Perform PCR amplification to add the full sequencing adapters and barcodes. c. Purify the PCR product and quantify the library. d. Pool the libraries and perform high-throughput sequencing on an appropriate platform.

5. Data Analysis a. Process the raw sequencing reads to remove adapters and low-quality reads. b. Align the reads to the reference sequence of the target RNA. c. Use specialized software (e.g., ShapeMapper) to calculate the mutation rate at each nucleotide position for both the (+) probe and (-) probe samples. d. Subtract the background mutation rate from the (-) probe sample to obtain the SHAPE reactivity for each nucleotide. e. Use the SHAPE reactivities as constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate a final, experimentally-validated structural model.

Visualizations

SHAPE_MaP_Workflow cluster_rna_prep RNA Preparation cluster_modification Chemical Probing cluster_rt Reverse Transcription cluster_sequencing Sequencing & Analysis rna_transcription In Vitro Transcription rna_folding RNA Folding rna_transcription->rna_folding plus_probe (+) SHAPE Reagent rna_folding->plus_probe minus_probe (-) DMSO Control rna_folding->minus_probe rt_plus RT with Mutational Profiling plus_probe->rt_plus rt_minus RT with Mutational Profiling minus_probe->rt_minus library_prep Library Preparation rt_plus->library_prep rt_minus->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (ShapeMapper) sequencing->data_analysis structure_modeling RNA Structure Modeling data_analysis->structure_modeling

Caption: Workflow for SHAPE-MaP based RNA structure determination.

SHAPE_Mechanism cluster_unstructured Unstructured RNA Region cluster_structured Structured RNA Region unstructured_rna Flexible Nucleotide acylated_rna Acylated Nucleotide unstructured_rna->acylated_rna Acylation structured_rna Constrained Nucleotide unreacted_rna Unmodified Nucleotide structured_rna->unreacted_rna No Reaction shape_reagent SHAPE Reagent shape_reagent->unstructured_rna High Reactivity shape_reagent->structured_rna Low Reactivity

References

Experimental Use of N3-[(Tetrahydro-2-furanyl)methyl]uridine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N3-[(Tetrahydro-2-furanyl)methyl]uridine is a synthetic uridine (B1682114) analogue. While the broader class of nucleoside analogues has been extensively investigated in oncology, leading to the development of key chemotherapeutic agents, specific research into the direct application of this compound in cancer remains limited in publicly available literature. This document synthesizes the available information on related compounds to propose potential research applications and hypothetical experimental protocols for investigating its anticancer properties.

Introduction

Nucleoside analogues represent a cornerstone of cancer chemotherapy. By mimicking endogenous nucleosides, these compounds can interfere with DNA and RNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Uridine analogues, in particular, have been explored for their therapeutic potential.

This compound is identified as a uridine analogue.[1][2] While its primary described potential lies in studying anticonvulsant and anxiolytic activities, its structural similarity to other therapeutic nucleoside analogues suggests a potential, yet unexplored, role in cancer research.[1][2] For instance, the related compound N3-methyluridine, when incorporated into oligonucleotides, has been shown to enhance nuclease resistance, a desirable property for nucleic acid-based therapeutics such as antisense oligonucleotides and siRNAs used in cancer therapy.[3][4] Furthermore, the tetrahydrofuranyl moiety is present in tegafur, a prodrug of the widely used chemotherapeutic agent 5-fluorouracil.

This document provides a speculative framework for the investigation of this compound as a potential anticancer agent, including hypothetical mechanisms and detailed protocols for its initial evaluation.

Potential Mechanisms of Action (Hypothetical)

Based on the structure of this compound and the known mechanisms of other nucleoside analogues, several potential anticancer mechanisms can be postulated.

  • Inhibition of Nucleic Acid Synthesis: The compound could be intracellularly phosphorylated to its triphosphate form, which may then act as a competitive inhibitor of DNA and RNA polymerases, thereby halting nucleic acid synthesis.

  • Induction of Apoptosis: Incorporation of the analogue into DNA or RNA could lead to strand breaks or disrupt protein-nucleic acid interactions, triggering apoptotic pathways.

  • Modulation of Signaling Pathways: The compound might interfere with cellular signaling pathways critical for cancer cell proliferation and survival.

A hypothetical workflow for investigating these mechanisms is presented below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Elucidation A This compound B Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) A->B C Cell Viability Assay (MTT, SRB) B->C D Determine IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E If active F Apoptosis Assay (Annexin V/PI Staining) D->F If active G Western Blot Analysis (Key Signaling Proteins) D->G If active H Phospho-protein Array G->H I RNA Sequencing G->I J Identify Modulated Pathways H->J I->J

Caption: Hypothetical workflow for the initial investigation of this compound's anticancer activity.

Proposed Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound (stock solution in DMSO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

A diagram illustrating a potential outcome on a signaling pathway is provided below.

G cluster_0 Hypothetical Signaling Pathway Inhibition cluster_1 This compound A Growth Factor Receptor B PI3K A->B C Akt B->C D mTOR C->D E Cell Proliferation & Survival D->E F Compound F->C Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available, the following table is a template for summarizing potential findings from the proposed experiments.

Cell LineIC50 (µM) after 48hCell Cycle Arrest (Phase)Apoptosis Induction (% of Annexin V positive cells)
MCF-7TBDTBDTBD
A549TBDTBDTBD
HCT116TBDTBDTBD
Normal FibroblastsTBDTBDTBD

TBD: To be determined

Conclusion and Future Directions

The experimental framework outlined in this document provides a starting point for the investigation of this compound as a potential anticancer agent. While its current known applications are outside of oncology, its chemical structure warrants further exploration in this field. Future studies should focus on confirming its cytotoxic and cytostatic effects, elucidating its precise mechanism of action, and evaluating its efficacy in preclinical in vivo models. The synthesis and evaluation of related analogues could also yield compounds with improved potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.

Question: My reaction shows low conversion to the desired N3-alkylated product. What are the potential causes and solutions?

Answer: Low conversion can stem from several factors. Firstly, ensure all reagents and solvents are anhydrous, as moisture can quench the base and hydrolyze the alkylating agent. The choice of base is also critical; weaker bases may not be sufficient to deprotonate the N3 position of uridine (B1682114) effectively. Consider using a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Additionally, the reaction temperature might be too low. While starting at room temperature is common, gentle heating (e.g., to 40-50 °C) can often drive the reaction to completion. Finally, verify the purity and reactivity of your starting materials, particularly the tetrahydrofurfuryl halide.

Question: I am observing multiple products in my reaction mixture, suggesting a lack of regioselectivity. How can I improve the selectivity for N3-alkylation?

Answer: A lack of regioselectivity is a frequent issue in uridine alkylation, with potential side reactions occurring at the 2'-, 3'-, and 5'-hydroxyl groups of the ribose, as well as the O2 and O4 positions of the uracil (B121893) ring. To ensure N3-selectivity, it is crucial to protect the hydroxyl groups of the ribose moiety. A common strategy is to protect the 2' and 3' hydroxyls as an acetonide (isopropylidene ketal) and the 5' hydroxyl with a dimethoxytrityl (DMT) group. This protection strategy directs the alkylation specifically to the N3 position.

Question: The purification of my final product is challenging, with co-eluting impurities. What purification strategies are recommended?

Answer: Purification of nucleoside analogs can be complex. Column chromatography on silica (B1680970) gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and gradually increasing the polarity with methanol, is often effective. If co-eluting impurities are still an issue, consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. Additionally, techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed for challenging separations.

Question: I am considering using the Mitsunobu reaction for the N3-alkylation. What are the key considerations and potential pitfalls?

Answer: The Mitsunobu reaction, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is a powerful method for N3-alkylation with an alcohol (tetrahydrofurfuryl alcohol in this case).[1][2] A key advantage is its typically high stereoselectivity. However, careful control of reaction conditions is necessary. The reaction should be run under anhydrous conditions at low temperatures (typically starting at 0 °C or -78 °C) to minimize side reactions. A common pitfall is the formation of byproducts from the reaction of the azodicarboxylate with the nucleophile.[1] Purification to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct can also be challenging.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a three-step process:

  • Protection: The hydroxyl groups of uridine are protected to prevent side reactions. Typically, the 2' and 3' hydroxyls are protected together (e.g., as an isopropylidene ketal), and the 5' hydroxyl is protected separately (e.g., with a DMT group).

  • N3-Alkylation: The protected uridine is then reacted with a suitable alkylating agent, such as tetrahydrofurfuryl bromide, in the presence of a base (e.g., cesium carbonate) in an anhydrous polar aprotic solvent like DMF or acetonitrile.[3]

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic conditions for the isopropylidene and DMT groups) to yield the final product.

Q2: What are the most common side reactions to be aware of?

A2: The primary side reactions are O-alkylation at the 2', 3', and 5' hydroxyl groups of the ribose if they are not protected. O-alkylation at the O2 and O4 positions of the uracil ring can also occur, though N3 is generally more nucleophilic. Over-alkylation, leading to dialkylated products, is also a possibility if the reaction is not carefully controlled.

Q3: Which analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and the site of alkylation. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final compound.

Quantitative Data Summary

ParameterCondition A (Base-mediated)Condition B (Mitsunobu)
Reaction Time 12 - 24 hours4 - 8 hours
Temperature Room Temperature to 50 °C0 °C to Room Temperature
Typical Yield 60 - 80%50 - 75%
Purity (post-chromatography) >95%>95%

Experimental Protocols

Protocol 1: Base-Mediated N3-Alkylation of Protected Uridine

  • Protection of Uridine:

    • To a solution of uridine in anhydrous acetone, add 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction at room temperature until TLC indicates complete conversion to the 2',3'-O-isopropylidene uridine.

    • Purify the product by silica gel chromatography.

    • Dissolve the 2',3'-O-isopropylidene uridine in anhydrous pyridine (B92270) and add dimethoxytrityl chloride (DMT-Cl).

    • Stir the reaction at room temperature until complete consumption of the starting material.

    • Purify the 5'-O-DMT-2',3'-O-isopropylidene uridine by silica gel chromatography.

  • N3-Alkylation:

    • Dissolve the fully protected uridine in anhydrous DMF.

    • Add cesium carbonate (Cs₂CO₃, 1.5 equivalents).

    • Add tetrahydrofurfuryl bromide (1.2 equivalents) dropwise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection:

    • Dissolve the protected N3-alkylated uridine in a solution of 80% acetic acid in water.

    • Stir at room temperature for 2-4 hours until the DMT and isopropylidene groups are cleaved (monitor by TLC).

    • Co-evaporate with toluene (B28343) to remove acetic acid.

    • Purify the final product by silica gel chromatography or reverse-phase HPLC.

Protocol 2: Mitsunobu Reaction for N3-Alkylation

  • Protection of Uridine:

    • Follow the same protection steps as in Protocol 1 to obtain 5'-O-DMT-2',3'-O-isopropylidene uridine.

  • Mitsunobu Reaction:

    • Dissolve the protected uridine, tetrahydrofurfuryl alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction by TLC.

    • Once complete, concentrate the reaction mixture and purify by silica gel chromatography to remove byproducts.

  • Deprotection:

    • Follow the same deprotection steps as in Protocol 1.

Visualizations

Synthesis_Pathway Uridine Uridine Protected_Uridine 5'-O-DMT-2',3'-O-isopropylidene uridine Uridine->Protected_Uridine Protection Protected_Product Protected N3-THF-methyl-uridine Protected_Uridine->Protected_Product Alkylation Alkylating_Agent Tetrahydrofurfuryl Bromide Alkylating_Agent->Protected_Product Base Cs₂CO₃ / DMF Base->Protected_Product Final_Product This compound Protected_Product->Final_Product Deprotection Deprotection Acidic Workup Deprotection->Final_Product

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Conversion or Side Products Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Issue Protecting_Groups Implement Hydroxyl Protecting Groups (DMT, Isopropylidene) Start->Protecting_Groups Side Products Optimize_Base Optimize Base (e.g., Cs₂CO₃, NaH) Check_Reagents->Optimize_Base Reagents OK Increase_Temp Increase Reaction Temperature Optimize_Base->Increase_Temp Base OK Success Successful Synthesis Increase_Temp->Success Conversion OK Purification Optimize Purification (Gradient, RP-HPLC) Protecting_Groups->Purification Regioselectivity Improved Purification->Success

Caption: Troubleshooting workflow for synthesis issues.

Caption: Reactivity sites on protected uridine for alkylation.

References

"N3-[(Tetrahydro-2-furanyl)methyl]uridine" stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and storage data for N3-[(Tetrahydro-2-furanyl)methyl]uridine is not extensively available in public literature. The following information is based on the chemical properties of its constituent parts (N3-substituted uridine (B1682114) and a tetrahydrofuran (B95107) moiety) and general principles of nucleoside analog stability. Researchers should always perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific instructions should be obtained from the supplier's Certificate of Analysis, general recommendations for solid this compound are to store it at -20°C, desiccated, and protected from light. For solutions, storage at -80°C is preferable for long-term use.

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions can be prepared in high-quality, anhydrous DMSO or ethanol. For aqueous buffers, it is advisable to prepare fresh solutions for each experiment or to flash-freeze single-use aliquots and store them at -80°C. The stability of uridine analogs in aqueous solutions can be pH-dependent.

Q3: Is this compound sensitive to light?

A3: Many nucleoside analogs exhibit some degree of photosensitivity. The tetrahydrofuran moiety can also be prone to peroxide formation upon exposure to light and air.[1][2] Therefore, it is recommended to handle the solid compound and its solutions in low-light conditions and store them in amber vials or light-blocking containers.

Q4: What is the expected stability of this compound in acidic or basic solutions?

A4: The N-glycosidic bond in uridine derivatives is susceptible to hydrolysis under acidic conditions.[3][4][5] The tetrahydrofuran ring can also undergo ring-opening reactions in the presence of strong acids or bases.[1] It is therefore expected that the stability of this compound is compromised at low pH. While generally more stable at neutral and alkaline pH, extreme basic conditions should also be avoided.

Troubleshooting Guide

Issue Potential Cause Suggested Action
Loss of biological activity in experiments. Degradation of the compound due to improper storage or handling.- Prepare fresh solutions from solid stock.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify the pH of your experimental buffer.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS). Chemical degradation of the compound.- Analyze a freshly prepared sample as a control.- Consider potential degradation pathways such as hydrolysis of the N-glycosidic bond or opening of the tetrahydrofuran ring.- Perform forced degradation studies to identify potential degradation products.
Inconsistent experimental results. Instability of the compound in the experimental medium.- Assess the stability of this compound in your specific experimental buffer and conditions (temperature, light exposure).- Reduce the incubation time if possible.
Precipitation of the compound in aqueous buffers. Low aqueous solubility.- Prepare a more concentrated stock solution in an organic solvent like DMSO and dilute it further in the aqueous buffer.- Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Stability Data (Hypothetical)

The following tables present hypothetical stability data for this compound to illustrate how such data might be presented. This is not experimental data.

Table 1: Stability of this compound (1 mg/mL) in Different Solvents at -20°C

SolventPurity after 1 month (%)Purity after 6 months (%)
DMSO>9998
Ethanol>9997
PBS (pH 7.4)9585

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C after 24 hours

pHRemaining Compound (%)
3.065
5.088
7.497
9.095

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.

  • Sample Analysis: Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) and compare them to an untreated control.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_samples Prepare Samples in Test Buffers/Solvents prep_stock->prep_samples time_points Incubate under Defined Conditions (Temp, Light, pH) prep_samples->time_points sampling Collect Aliquots at Time Points (e.g., 0, 24, 48h) time_points->sampling hplc HPLC/LC-MS Analysis sampling->hplc quantify Quantify Remaining Parent Compound hplc->quantify degradants Identify Degradation Products hplc->degradants

Caption: Workflow for assessing the stability of this compound.

troubleshooting_guide Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_solution Was the solution prepared fresh? start->check_solution check_storage How was the stock solution stored? check_solution->check_storage Yes use_fresh Prepare a fresh solution for each experiment. check_solution->use_fresh No check_buffer What is the pH of the experimental buffer? check_storage->check_buffer Optimal (-80°C, single use) improper_storage Improper Storage (e.g., 4°C, repeated freeze-thaw) check_storage->improper_storage Suboptimal acidic_ph Acidic pH may cause hydrolysis. Buffer pH if possible. check_buffer->acidic_ph < 6.0 neutral_ph If pH is neutral, consider other factors (e.g., temperature). check_buffer->neutral_ph ~7.0 aliquot Aliquot stock and store at -80°C. Avoid freeze-thaw cycles. improper_storage->aliquot

References

Technical Support Center: Synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N3-[(Tetrahydro-2-furanyl)methyl]uridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the N3-alkylation of uridine (B1682114).

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective Deprotonation of Uridine: The N3 proton of uridine is weakly acidic and requires a sufficiently strong base for deprotonation.- Use a stronger base: Cesium carbonate (Cs₂CO₃) is often effective for N-alkylation due to the "cesium effect," which enhances the nucleophilicity of the uracil (B121893) anion.[1][2][3][4] Other bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) can also be tested. - Ensure anhydrous conditions: Water can consume the base and hinder the reaction. Dry all solvents and reagents thoroughly.
Low Reactivity of Alkylating Agent: The (Tetrahydro-2-furanyl)methyl halide may not be sufficiently reactive.- Use a more reactive leaving group: If using (Tetrahydro-2-furanyl)methyl chloride, consider switching to the bromide or iodide analogue, as halides react more readily.[5] - Increase reaction temperature: Gently heating the reaction mixture can increase the rate of alkylation. Monitor for potential side reactions.
Steric Hindrance: Bulky protecting groups on the ribose sugar may hinder the approach of the alkylating agent to the N3 position.- Optimize protecting groups: While protecting groups on the 2' and 3' hydroxyls are often necessary to prevent O-alkylation, their size can be a factor.[5][6] Consider using smaller protecting groups if steric hindrance is suspected.
Formation of Multiple Products (Low Selectivity) O-Alkylation: Alkylation can occur at the hydroxyl groups (2', 3', and 5') of the ribose sugar, leading to a mixture of O-alkylated byproducts.- Protect the hydroxyl groups: Use appropriate protecting groups for the 2', 3', and 5' hydroxyls of uridine before the N3-alkylation step. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or acetals (e.g., isopropylidene).[5][6][7] - Use a stannylene derivative: Activation of uridine with dibutyltin (B87310) oxide forms a 2',3'-O-(dibutylstannylene) derivative, which can direct alkylation to the sugar hydroxyls, but its absence can favor N-alkylation.[8]
N1-Alkylation: Although less common for uridine, some alkylation at the N1 position might occur.- Optimize reaction conditions: The N3 position is generally more nucleophilic in uridine. Fine-tuning the base, solvent, and temperature may improve selectivity for N3-alkylation.
Di-alkylation: Alkylation at both N1 and N3 positions is a possibility, though less likely under controlled conditions.- Control stoichiometry: Use a slight excess of the alkylating agent, but avoid a large excess to minimize the chance of di-alkylation.
Difficult Purification Similar Polarity of Products and Byproducts: The desired N3-alkylated product may have a similar polarity to unreacted starting material, O-alkylated byproducts, or other impurities, making separation by column chromatography challenging.[]- Optimize chromatography conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes or dichloromethane/methanol) for silica (B1680970) gel chromatography. - Consider alternative purification methods: Techniques like preparative HPLC or crystallization may be necessary to achieve high purity.[10][11][12]
Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture that is difficult to separate.- Drive the reaction to completion: Monitor the reaction by TLC or LC-MS to ensure all the starting uridine is consumed. If the reaction stalls, consider adding more base or alkylating agent, or increasing the temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the N3-alkylation of a protected uridine derivative with a (tetrahydro-2-furanyl)methyl halide.

Synthesis_Pathway Uridine Uridine ProtectedUridine Protected Uridine (e.g., 2',3'-O-isopropylideneuridine) Uridine->ProtectedUridine Protection Reaction N3-Alkylation ProtectedUridine->Reaction AlkylatingAgent (Tetrahydro-2-furanyl)methyl halide AlkylatingAgent->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound (after deprotection) Reaction->Product Deprotection Troubleshooting_Workflow Start Low Yield of N3-Alkylated Uridine CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Add More Reagents Incomplete->OptimizeConditions SideProducts Check for Side Products (TLC/LC-MS) Complete->SideProducts NoSideProducts No Major Side Products SideProducts->NoSideProducts YesSideProducts Side Products Detected SideProducts->YesSideProducts PurificationIssue Purification Issue: - Optimize Chromatography - Consider Alternative Methods NoSideProducts->PurificationIssue IdentifySideProducts Identify Side Products (NMR, MS) YesSideProducts->IdentifySideProducts OAlkylation O-Alkylation Products IdentifySideProducts->OAlkylation OtherByproducts Other Byproducts IdentifySideProducts->OtherByproducts ProtectHydroxyls Protect Hydroxyl Groups OAlkylation->ProtectHydroxyls OptimizeSelectivity Optimize Reaction Selectivity: - Change Base/Solvent - Adjust Stoichiometry OtherByproducts->OptimizeSelectivity

References

"N3-[(Tetrahydro-2-furanyl)methyl]uridine" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N3-[(Tetrahydro-2-furanyl)methyl]uridine, ensuring its proper dissolution is critical for experimental success. This technical support center provides a comprehensive guide to address common solubility issues, offering detailed protocols and troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Q2: I'm observing a precipitate when I dilute my this compound stock solution in an aqueous medium. What is the cause and how can I prevent this?

A2: This is a common issue known as "fall-out," which occurs when a compound that is soluble in a concentrated organic solvent like DMSO is diluted into an aqueous buffer where it is less soluble.

Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to minimize solvent-induced toxicity.

  • Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock solution directly into a large volume of aqueous media. Instead, perform serial dilutions in your culture medium or buffer.

  • Warming: Gently warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility. However, be cautious as excessive heat may degrade the compound.

  • Vortexing/Mixing: Ensure thorough and immediate mixing after adding the compound to the aqueous medium to promote dispersion.

Q3: My this compound powder is not completely dissolving in DMSO. What should I do?

A3: If you are having trouble dissolving the compound in DMSO, consider the following:

  • Sonication: Use a bath sonicator for 10-15 minutes to break up any compound aggregates.

  • Gentle Warming: Warm the solution to 37-40°C in a water bath. Do not exceed this temperature to prevent degradation.

  • Purity of DMSO: Ensure you are using high-purity, anhydrous (water-free) DMSO. Contamination with water can significantly reduce the solubility of many organic compounds.

Q4: Can I use solvents other than DMSO for in vivo studies?

A4: Yes, for in vivo studies, it is often necessary to use alternative solvent systems. A common formulation involves a mixture of co-solvents. A typical example is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

The compound should first be dissolved in DMSO, followed by the addition of PEG300 and Tween-80. Saline should be added last, with thorough mixing after each addition. The suitability of any formulation for animal administration must be determined by the researcher.

Data Presentation: Solubility Profile

The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data is provided as a guide and may vary depending on the specific lot of the compound and the experimental conditions.

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)Notes
DMSO ~25~76Recommended for stock solutions.
Ethanol <1<3Generally considered insoluble.
Methanol ~2~6Limited solubility.
Water <0.5<1.5Very poorly soluble.
PBS (pH 7.4) <0.5<1.5Very poorly soluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 328.32 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.

  • Weigh the Compound: Accurately weigh out 3.28 mg of this compound.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the weighed compound.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If particulates are still visible, sonicate in a water bath for 10-15 minutes or warm gently to 37°C.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol provides a general method for determining the kinetic solubility of this compound in a buffer of choice (e.g., PBS pH 7.4).

Materials:

  • This compound

  • Buffer of interest (e.g., PBS, pH 7.4)

  • DMSO

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Shaker or orbital incubator

  • 0.22 µm syringe filters

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Spike the Buffer: Add a small volume of the DMSO stock solution to the buffer to a final concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., 1%).

  • Equilibrate: Incubate the solution at a constant temperature (e.g., 25°C or 37°C) on a shaker for a defined period (e.g., 24 hours) to allow it to reach equilibrium.

  • Separate Undissolved Compound: After incubation, carefully remove a sample of the supernatant without disturbing any precipitate. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantify by HPLC: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

  • Determine Solubility: The measured concentration is the kinetic solubility of the compound in the chosen buffer under the specified conditions.

Visualizations

Troubleshooting_Workflow start Start: Dissolving this compound issue Is the compound fully dissolved? start->issue stock_solvent Issue with stock solution (e.g., DMSO)? issue->stock_solvent No success Success: Compound Dissolved issue->success Yes aqueous_dilution Precipitation in aqueous media? stock_solvent->aqueous_dilution No sonicate Action: Sonicate for 15 mins stock_solvent->sonicate Yes step_dilute Action: Perform step-wise dilutions aqueous_dilution->step_dilute Yes fail Still Issues: Contact Technical Support aqueous_dilution->fail No warm Action: Gently warm to 37°C sonicate->warm check_dmso Action: Use anhydrous DMSO warm->check_dmso check_dmso->issue warm_media Action: Warm aqueous media to 37°C step_dilute->warm_media mix_well Action: Ensure thorough mixing warm_media->mix_well mix_well->issue

Caption: Troubleshooting workflow for solubility issues.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_solubility Kinetic Solubility Assay weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve store 4. Aliquot & Store at -80°C dissolve->store spike 5. Spike Buffer with Stock store->spike Use Stock equilibrate 6. Equilibrate (24h shaker) spike->equilibrate filter 7. Filter Supernatant equilibrate->filter hplc 8. Quantify by HPLC filter->hplc

Caption: Workflow for stock preparation and solubility assessment.

Technical Support Center: Synthesis of N3-Substituted Uridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N3-substituted uridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N3-alkylation of uridine (B1682114)?

A1: The most prevalent side reaction is the alkylation of the hydroxyl groups on the ribose sugar (O-alkylation), particularly at the 2' and 5' positions, leading to a mixture of N3-alkylated, O-alkylated, and N,O-dialkylated products. Another significant side reaction is the intramolecular Michael addition, where the 5'-hydroxyl group can add to the C6 position of the uracil (B121893) base, forming a cyclonucleoside, although this is often a minor and reversible byproduct.[1][2][3] The regioselectivity of alkylation (N vs. O) is a classic challenge in nucleoside chemistry.[4][5][6]

Q2: How do protecting groups influence the outcome of N3-substitution reactions?

A2: Protecting groups on the 2' and 3'-hydroxyls are crucial for directing the substitution to the N3 position. Cyclic acetal (B89532) protecting groups, such as isopropylidene, are commonly used.[7] Silyl ethers (e.g., TBDMS) are also employed to protect the hydroxyl groups.[1][8] The choice of protecting group can influence the stereochemical outcome of subsequent reactions at other positions of the uridine molecule.[8][9] In some cases, the protecting group itself can be involved in side reactions, such as intermolecular transfer.

Q3: What are the typical side products in a Mitsunobu reaction for N3-substitution of uridine?

A3: A common side product in the Mitsunobu reaction is the formation of an adduct where the azodicarboxylate (e.g., DEAD or DIAD) acts as the nucleophile instead of the intended N3 of uridine.[3][10] This occurs if the N3-proton is not sufficiently acidic or if the nucleophilicity of the uracil ring is low due to steric or electronic factors.[3][10] Careful control of reaction conditions and the order of reagent addition are critical to minimize this side reaction.[3]

Q4: I am observing a low yield of my desired N3-substituted uridine. What are the likely causes?

A4: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to ensure the starting material is consumed.

  • Side reactions: As discussed in Q1 and Q3, the formation of byproducts such as O-alkylated isomers or Mitsunobu adducts will lower the yield of the desired product.

  • Degradation: Uridine and its derivatives can be sensitive to harsh reaction conditions. Strong bases or acids, or prolonged reaction times at elevated temperatures, can lead to degradation.

  • Purification issues: The desired product may be difficult to separate from side products or unreacted starting material, leading to losses during purification.

Troubleshooting Guides

Issue 1: Predominance of O-Alkylated Side Products

Symptoms:

  • NMR and mass spectrometry data indicate the presence of isomers with the substituent on the ribose ring instead of the N3 position.

  • Multiple products are observed on TLC/LC-MS with similar polarities.

Possible Causes:

  • The N3-proton is not sufficiently deprotonated for selective N-alkylation.

  • The hydroxyl groups on the ribose are not adequately protected.

  • The alkylating agent is highly reactive and less selective.

Solutions:

  • Protecting Groups: Ensure complete protection of the 2' and 3'-hydroxyl groups prior to N3-alkylation. The use of a 2',3'-O-isopropylidene group is a common and effective strategy.

  • Base Selection: Use a milder base that can selectively deprotonate the N3-proton without significantly deprotonating the hydroxyl groups if they are unprotected. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.

  • Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures may favor N-alkylation.

Issue 2: Formation of an Intramolecular Michael Adduct

Symptoms:

  • A byproduct with a mass corresponding to the starting uridine derivative is observed.

  • NMR analysis shows the disappearance of the H6 proton signal and a significant upfield shift of the other uracil protons.

Possible Causes:

  • Acidic or basic reaction conditions can catalyze the reversible intramolecular Michael addition of the 5'-hydroxyl group to the C6 of the uracil ring.[1][2][3]

Solutions:

  • pH Control: Maintain neutral or near-neutral pH during the reaction and workup to minimize the formation of this adduct.

  • Reaction Monitoring: This side reaction is often reversible. If the adduct is formed, adjusting the pH and allowing the reaction to equilibrate back to the starting material before proceeding with the desired transformation may be possible.[1][2][3]

Quantitative Data on Side Reactions

Reaction TypeDesired ProductSide Product(s)Reagents/ConditionsDesired Product YieldSide Product YieldReference
Intramolecular Michael Addition2',3'-O-isopropylideneuridine5'O-C6 CyclonucleosideAcetone (B3395972), cat. H₂SO₄, MgSO₄90%4%[1][2]
Mitsunobu ReactionN3-alkylated uridineAzodicarboxylate adductPPh₃, DEAD/DIADVaries (e.g., 70-92% for various substrates)Can be significant if nucleophile is not acidic enough[11][12]

Experimental Protocols

Protocol 1: Synthesis of 2',3'-O-Isopropylideneuridine (Hydroxyl Protection)

This protocol describes the protection of the 2' and 3'-hydroxyl groups of uridine, a common first step before N3-substitution.

Materials:

  • Uridine

  • Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Suspend uridine in acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding solid sodium bicarbonate and stir for 30 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by silica (B1680970) gel chromatography if necessary.

Protocol 2: General Procedure for N3-Alkylation

This protocol provides a general method for the N3-alkylation of a protected uridine derivative.

Materials:

  • 2',3'-O-Isopropylideneuridine

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

Procedure:

  • Dissolve 2',3'-O-isopropylideneuridine in anhydrous DMF or MeCN.

  • Add K₂CO₃ or Cs₂CO₃ (typically 1.5-2.0 equivalents).

  • Add the alkyl halide (typically 1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Visualizations

experimental_workflow start Start: Uridine protection Step 1: Protection of 2',3'-OH groups (e.g., Isopropylidene) start->protection n3_substitution Step 2: N3-Substitution (Alkylation, Acylation, or Mitsunobu) protection->n3_substitution deprotection Step 3: Deprotection of 2',3'-OH groups (if necessary) n3_substitution->deprotection purification Step 4: Purification (Chromatography) deprotection->purification characterization Step 5: Characterization (NMR, MS) purification->characterization end Final Product: N3-Substituted Uridine characterization->end

Caption: General experimental workflow for the synthesis of N3-substituted uridines.

side_reaction_mechanism cluster_0 Intramolecular Michael Addition uridine Protected Uridine (with 5'-OH free) enone Uracil Ring (Michael Acceptor) nucleophile 5'-Hydroxyl Group (Nucleophile) adduct Cyclonucleoside Adduct (Side Product) enone->adduct Cyclization nucleophile->enone Attack at C6 adduct->enone Retro-Michael (Reversible)

Caption: Mechanism of intramolecular Michael addition side reaction.

troubleshooting_logic start Low Yield of N3-Substituted Product check_sm Is starting material consumed? start->check_sm check_byproducts Are byproducts observed? check_sm->check_byproducts Yes incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No byproduct_id Identify Byproducts (NMR, MS) check_byproducts->byproduct_id Yes optimize_cond Optimize reaction conditions: - Increase reaction time - Increase temperature - Use a more active catalyst incomplete_rxn->optimize_cond o_alkylation O-Alkylation Products? byproduct_id->o_alkylation michael_adduct Michael Adduct? byproduct_id->michael_adduct other_byproduct Other Byproducts? byproduct_id->other_byproduct protect_oh Improve OH protection - Ensure complete protection - Use more robust protecting group o_alkylation->protect_oh Yes adjust_ph Adjust pH during reaction/workup michael_adduct->adjust_ph Yes purification_issue Optimize purification method other_byproduct->purification_issue

Caption: Troubleshooting logic for low yield in N3-uridine synthesis.

References

Technical Support Center: N3-[(Tetrahydro-2-furanyl)methyl]uridine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the purification of N3-[(Tetrahydro-2-furanyl)methyl]uridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification methods for nucleoside analogs like this compound are column chromatography, high-performance liquid chromatography (HPLC), and crystallization.[1][2] The choice of method depends on the scale of the purification, the purity requirements, and the physicochemical properties of the compound and its impurities.

Q2: What are the typical impurities encountered during the synthesis of N3-substituted uridine (B1682114) derivatives?

A2: Typical impurities can include unreacted starting materials (uridine), regioisomers (e.g., O-alkylated products), and by-products from the alkylation reaction.[3][4] If protecting groups are used during synthesis, incomplete deprotection can also lead to impurities.

Q3: My compound appears pure by TLC, but NMR analysis shows impurities. Why?

A3: Thin-layer chromatography (TLC) provides a quick but often incomplete picture of purity. Some impurities may have similar Rf values to the desired product under the specific TLC conditions, making them difficult to resolve. Additionally, some impurities may not be UV-active and therefore not visible on the TLC plate. Spectroscopic methods like NMR are more sensitive for detecting and quantifying impurities.

Q4: Can this compound degrade during purification?

A4: Nucleoside analogs can be sensitive to prolonged exposure to certain conditions. For instance, acidic or basic conditions used in some chromatographic separations could potentially lead to degradation. It is crucial to use neutral pH conditions when possible and to minimize the duration of the purification process.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of the target compound after column chromatography. Compound is too polar and is not eluting from the column. Increase the polarity of the mobile phase. A common solvent system for nucleoside analogs is a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform.
Compound is adsorbing irreversibly to the silica (B1680970) gel. Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
Compound is not stable on silica gel. Minimize the time the compound spends on the column. Use flash chromatography instead of gravity chromatography.
Co-elution of impurities with the desired product. The mobile phase does not provide adequate separation. Optimize the solvent system. Try different solvent combinations or a shallower gradient. Isocratic elution might also provide better separation for closely eluting compounds.
The column is overloaded. Reduce the amount of crude material loaded onto the column.
The purified compound is not stable and degrades upon storage. Residual solvent or moisture in the final product. Ensure the compound is thoroughly dried under high vacuum. Lyophilization can also be an effective method for removing residual solvents.
The compound is sensitive to light or air. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
HPLC analysis shows multiple peaks for the purified product. The compound exists as diastereomers. The tetrahydrofuran (B95107) moiety has a chiral center, which can lead to diastereomers if the starting material was a racemic mixture. These may be separable by chiral HPLC.
On-column degradation. Check the stability of the compound under the HPLC conditions (e.g., mobile phase pH).

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% dichloromethane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

    • Collect fractions and monitor the elution of the compound using TLC.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Data Presentation

Purification Method Stationary Phase Mobile Phase Typical Purity (by HPLC) Typical Yield
Flash Column Chromatography Silica Gel (230-400 mesh)Dichloromethane/Methanol gradient (e.g., 0-10%)>95%60-80%
Preparative HPLC C18Acetonitrile/Water gradient>99%40-60%
Crystallization N/AEthanol/Hexane>98%50-70%

Note: The values in this table are representative for the purification of nucleoside analogs and may vary for this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude Product Column Column Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Compound Evaporate->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Storage Proper Storage Analysis->Storage

Caption: General workflow for the purification of this compound.

TroubleshootingFlow Start Low Purity after Purification CheckTLC Review TLC Data Start->CheckTLC CoElution Co-elution of Impurities? CheckTLC->CoElution OptimizeMobile Optimize Mobile Phase (Gradient/Solvents) CoElution->OptimizeMobile Yes ChangeStationary Change Stationary Phase (e.g., RP-18) CoElution->ChangeStationary If still co-eluting Degradation Potential Degradation? CoElution->Degradation No Success Improved Purity OptimizeMobile->Success ChangeStationary->Success NeutralpH Use Neutral pH Buffers Degradation->NeutralpH Yes FasterPurification Use Faster Method (Flash Chromatography) Degradation->FasterPurification Degradation->Success No NeutralpH->Success FasterPurification->Success

Caption: Troubleshooting logic for improving the purity of this compound.

References

"N3-tetrahydrofurfuryluridine" byproduct identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-tetrahydrofurfuryluridine. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis, purification, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for N3-tetrahydrofurfuryluridine, and what are the expected reactants and products?

The most common method for synthesizing N3-tetrahydrofurfuryluridine is the N3-alkylation of uridine (B1682114). This typically involves the reaction of uridine with a tetrahydrofurfurylating agent, such as tetrahydrofurfuryl bromide or chloride, in the presence of a base.

  • Uridine: The starting nucleoside.

  • Tetrahydrofurfuryl Halide (e.g., Bromide or Chloride): The alkylating agent that introduces the tetrahydrofurfuryl group.

  • Base (e.g., Potassium Carbonate, DBU): Used to deprotonate the N3 position of uridine, making it nucleophilic.

  • Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is typically used to dissolve the reactants.

  • N3-tetrahydrofurfuryluridine: The desired product.

Q2: My reaction yield is very low. What are the potential causes and solutions?

Low yields can be attributed to several factors. Below is a table summarizing potential causes and troubleshooting steps.

Potential CauseRecommended Solution
Incomplete Deprotonation Ensure the base is strong enough and used in sufficient molar excess to deprotonate the N3 position of uridine. Consider using a stronger base or increasing the reaction temperature.
Poor Quality Reagents Use freshly distilled solvents and high-purity uridine and tetrahydrofurfuryl halide. Moisture in the reaction can quench the base and hydrolyze the alkylating agent.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Experiment with a temperature range (e.g., 50-80 °C) to find the optimal condition.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product. See Q3 for more details on byproduct identification.
Inefficient Purification The desired product may be lost during workup and purification. Optimize the extraction and chromatography conditions to minimize loss.

Q3: I am observing multiple spots on my TLC/peaks in my HPLC analysis. What are the likely byproducts?

Several byproducts can form during the synthesis of N3-tetrahydrofurfuryluridine. The most common are a result of over-alkylation or reaction at other nucleophilic sites.

Potential ByproductDescriptionIdentification
N1,N3-bis(tetrahydrofurfuryl)uridine Over-alkylation at both the N1 and N3 positions of the uracil (B121893) ring.Higher molecular weight than the desired product, detectable by MS.
O2',O3',O5'-tetrahydrofurfuryluridine Alkylation of the hydroxyl groups on the ribose sugar.Can be identified by NMR, as the chemical shifts of the ribose protons will be significantly altered.
Unreacted Uridine Incomplete reaction will leave starting material.Matches the retention time/Rf and mass of a uridine standard.
Hydrolyzed Tetrahydrofurfuryl Halide The alkylating agent can react with trace water to form tetrahydrofurfuryl alcohol.This is a small molecule that should be easily separated during purification.

Q4: How can I confirm the identity and purity of my synthesized N3-tetrahydrofurfuryluridine?

A combination of analytical techniques is recommended for full characterization.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound by observing the number and integration of peaks. A pure compound should ideally show a single major peak.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The observed mass should correspond to the calculated mass of N3-tetrahydrofurfuryluridine (C14H20N2O7, MW: 328.32).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. The presence of signals corresponding to the tetrahydrofurfuryl group and the characteristic shifts of the uridine protons and carbons, particularly the absence of the N3-H proton, will confirm the structure.

Experimental Protocols

Protocol 1: Synthesis of N3-tetrahydrofurfuryluridine

  • Reaction Setup: To a solution of uridine (1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Slowly add tetrahydrofurfuryl bromide (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 60 °C for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of dichloromethane (B109758) and methanol (B129727) to afford the pure N3-tetrahydrofurfuryluridine.

Protocol 2: HPLC-MS Analysis for Purity Assessment

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

Visualizations

SynthesisWorkflow Uridine Uridine Reaction Reaction Mixture Uridine->Reaction THF_Br Tetrahydrofurfuryl Bromide THF_Br->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heating Heating (60°C) Reaction->Heating Workup Workup & Purification Heating->Workup Product N3-tetrahydrofurfuryluridine Workup->Product

Caption: Synthetic workflow for N3-tetrahydrofurfuryluridine.

TroubleshootingTree cluster_purity Purity Issues cluster_conditions Reaction Condition Issues cluster_byproducts Byproduct Analysis Start Low Yield or Impurities Detected CheckPurity Check Starting Material Purity Start->CheckPurity CheckReaction Review Reaction Conditions Start->CheckReaction AnalyzeByproducts Analyze Byproducts by HPLC-MS Start->AnalyzeByproducts ImpureUridine Impure Uridine? CheckPurity->ImpureUridine WrongBase Incorrect Base/Amount? CheckReaction->WrongBase HigherMW Higher MW Peak? AnalyzeByproducts->HigherMW PurifyUridine Purify Uridine ImpureUridine->PurifyUridine Yes ImpureSolvent Wet Solvent? ImpureUridine->ImpureSolvent No DrySolvent Use Anhydrous Solvent ImpureSolvent->DrySolvent Yes OptimizeBase Optimize Base WrongBase->OptimizeBase Yes WrongTemp Incorrect Temperature? WrongBase->WrongTemp No OptimizeTemp Optimize Temperature WrongTemp->OptimizeTemp Yes OverAlkylation Indicates Over-alkylation HigherMW->OverAlkylation Yes StartingMW Peak at Uridine MW? HigherMW->StartingMW No IncompleteReaction Incomplete Reaction StartingMW->IncompleteReaction Yes

Cell permeability issues with "N3-[(Tetrahydro-2-furanyl)methyl]uridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cell permeability issues that may be encountered during experiments with N3-[(Tetrahydro-2-furanyl)methyl]uridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a synthetic derivative of the nucleoside uridine (B1682114).[1][2] As a uridine analog, it is of interest to researchers for its potential biological activities. Uridine and its analogs are investigated for a variety of therapeutic applications, including their potential as anticonvulsant, anxiolytic, and antihypertensive agents.[1][2]

Q2: We are observing low intracellular concentrations of this compound in our cell-based assays. What are the likely causes?

A2: Low intracellular accumulation of nucleoside analogs like this compound is a common challenge. The primary reasons often relate to the compound's physicochemical properties and its interaction with cellular transport mechanisms. Many nucleoside analogs are hydrophilic, which can impede their ability to passively diffuse across the lipid bilayer of the cell membrane.[3] Additionally, the compound might be actively removed from the cell by efflux pumps.[3]

Q3: How can we experimentally determine the cell permeability of this compound?

A3: A tiered approach using standard in vitro permeability assays is recommended. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful initial screen for passive diffusion, while the Caco-2 cell permeability assay can provide insights into both passive and active transport mechanisms, including potential efflux.[4][5]

Q4: What strategies can be employed to improve the cellular uptake of this compound if it is found to have low permeability?

A4: If low permeability is limiting the intracellular concentration of this compound, several strategies can be explored. One common approach is the development of a prodrug, which involves chemically modifying the molecule to enhance its lipophilicity and, consequently, its ability to cross the cell membrane.[3][6] Once inside the cell, the prodrug is metabolized to release the active compound. Another strategy could involve the use of permeation enhancers or specialized formulation techniques like nanoencapsulation.[5]

Troubleshooting Guide

Issue: Low or Inconsistent Biological Activity in Cell-Based Assays

Possible Cause 1: Poor Passive Permeability

  • Troubleshooting Steps:

    • Perform a PAMPA Assay: This cell-free assay will help determine the compound's intrinsic ability to cross a lipid membrane via passive diffusion.

    • Analyze Physicochemical Properties: Evaluate the compound's calculated LogP (cLogP), polar surface area (PSA), and molecular weight. Values outside the optimal range for passive diffusion may predict poor permeability.

  • Suggested Solutions:

    • Prodrug Strategy: Synthesize a more lipophilic prodrug of this compound. This could involve adding an ester or another lipophilic moiety that can be cleaved by intracellular enzymes.[3]

    • Structure-Activity Relationship (SAR) Studies: If medicinal chemistry resources are available, systematically modify the structure of the compound to improve its physicochemical properties for better permeability.

Possible Cause 2: Active Efflux by Cellular Transporters

  • Troubleshooting Steps:

    • Conduct a Bi-directional Caco-2 Assay: This assay measures the permeability of the compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[4]

    • Use Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein). A significant increase in A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

  • Suggested Solutions:

    • Co-administration with an Efflux Inhibitor: In experimental settings, co-administering this compound with an efflux pump inhibitor can increase its intracellular concentration.

    • Structural Modification: As with passive permeability, SAR studies can be employed to design analogs that are not recognized by efflux transporters.

Possible Cause 3: Insufficient Uptake by Nucleoside Transporters

  • Troubleshooting Steps:

    • Cell Line Selection: The expression of concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs) can vary significantly between different cell lines. Research the expression profile of these transporters in your chosen cell model.

    • Competitive Inhibition Assay: Perform uptake studies in the presence of known substrates for nucleoside transporters (e.g., natural nucleosides like uridine or thymidine). A decrease in the uptake of this compound would suggest that it utilizes these transporters.

  • Suggested Solutions:

    • Use a Different Cell Line: If your current cell line has low expression of the relevant nucleoside transporters, consider switching to a cell line known to have higher expression.

    • Transporter Overexpression: For mechanistic studies, you can use a cell line that has been engineered to overexpress a specific nucleoside transporter.

Data Presentation

Table 1: Illustrative Permeability Data for this compound

Assay TypeCompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
PAMPA This compound0.8N/ALow
Propranolol (High Permeability Control)15.2N/AHigh
Atenolol (Low Permeability Control)0.5N/ALow
Caco-2 This compoundA-B: 0.6, B-A: 2.44.0Low (Potential Efflux)
Propranolol (High Permeability Control)A-B: 18.5, B-A: 17.90.97High
Atenolol (Low Permeability Control)A-B: 0.4, B-A: 0.51.25Low

Table 2: Interpretation of Caco-2 Permeability Results

Permeability ClassPapp (A-B) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10> 90%
Medium1 - 1050 - 90%
Low< 1< 50%
Data adapted from general permeability assay guidelines.[4]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the PAMPA Plate System: A 96-well filter plate is coated with a solution of a phospholipid (e.g., 2% lecithin (B1663433) in dodecane). The solvent is allowed to evaporate, leaving an artificial lipid membrane.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration. The final DMSO concentration should typically be less than 1%.

    • Prepare solutions of control compounds (high and low permeability) in the same manner.

  • Assay Procedure:

    • Add the buffer to the acceptor wells of a 96-well plate.

    • Place the lipid-coated filter plate on top of the acceptor plate.

    • Add the solutions containing the test and control compounds to the donor wells of the filter plate.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Ceq = Equilibrium concentration = (CD(t) * VD + CA(t) * VA) / (VD + VA)

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent monolayer. This typically takes 21 days.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold. Additionally, assess the permeability of a paracellular marker like Lucifer yellow to ensure the integrity of the tight junctions.[4]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).

    • Add the dosing solution containing this compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Determine the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the Papp for both directions. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B).

Visualizations

G cluster_start Start cluster_passive Passive Permeability Assessment cluster_active Active Transport Assessment cluster_solutions Potential Solutions start Low intracellular concentration of this compound observed pampa Perform PAMPA Assay start->pampa pampa_res Low Passive Permeability? pampa->pampa_res caco2 Perform Bi-directional Caco-2 Assay pampa_res->caco2 No prodrug Prodrug Strategy pampa_res->prodrug Yes caco2_res Efflux Ratio > 2? caco2->caco2_res sar SAR Studies caco2_res->sar No inhibitor Co-administer Efflux Inhibitor caco2_res->inhibitor Yes end Optimized Cellular Uptake prodrug->end sar->end inhibitor->end

Caption: Troubleshooting workflow for low intracellular concentration.

G cluster_membrane Cell Membrane passive Passive Diffusion intracellular Intracellular Space passive->intracellular uptake Uptake Transporters (ENTs, CNTs) uptake->intracellular efflux Efflux Pumps (e.g., P-gp) extracellular Extracellular Space efflux->extracellular compound This compound extracellular->compound intracellular->efflux compound->passive compound->uptake

Caption: Potential cellular transport pathways for this compound.

References

Validation & Comparative

A Comparative Guide to N3-[(Tetrahydro-2-furanyl)methyl]uridine and Other N3-Uridine Derivatives in Neurological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N3-[(Tetrahydro-2-furanyl)methyl]uridine and other N3-substituted uridine (B1682114) derivatives, focusing on their potential therapeutic applications, particularly as anticonvulsant agents. The information is compiled from preclinical studies to assist researchers in navigating the landscape of these promising neurological compounds.

Introduction to N3-Uridine Derivatives

Uridine, a naturally occurring pyrimidine (B1678525) nucleoside, and its derivatives have garnered significant interest for their diverse biological activities. Modifications at the N3 position of the uridine scaffold have yielded a range of compounds with potential applications in treating neurological disorders, viral infections, and cancer.[1][2][3] This guide focuses on the comparative analysis of this compound against other notable N3-uridine derivatives.

This compound is a uridine analogue with potential antiepileptic, anticonvulsant, anxiolytic, and antihypertensive properties.[4][5] While specific experimental data on this compound is limited in publicly available literature, this guide aims to provide a comparative context based on the known activities of structurally related N3-uridine derivatives.

Comparative Biological Activities of N3-Uridine Derivatives

The biological activities of N3-uridine derivatives are significantly influenced by the nature of the substituent at the N3 position. The following table summarizes the reported activities of various N3-substituted uridines, providing a basis for qualitative comparison.

Table 1: Summary of Biological Activities of N3-Uridine Derivatives

Compound/Derivative ClassReported Biological ActivityExperimental Model(s)Reference(s)
This compound Potential Antiepileptic, Anticonvulsant, Anxiolytic, AntihypertensiveGeneral Reference[4][5]
N3-Phenacyluridine Hypnotic, CNS Depressant, AntinociceptiveMouse models (loss of righting reflex, pentobarbital-induced sleep, hot plate test)[1][3]
N3-Benzyluridine Hypnotic, CNS DepressantMouse models (loss of righting reflex), Rat electrocorticogram[1][3]
N3-Alkyl/Aryl Derivatives Anticonvulsant, Antinociceptive, CNS DepressantMouse models (Maximal Electroshock Seizure, Subcutaneous Pentylenetetrazole, Hot Plate Test)[1]

Experimental Protocols for Anticonvulsant Activity Screening

The primary preclinical screening for anticonvulsant drugs involves the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. These models are well-established for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and assesses the ability of a compound to prevent seizure spread.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound, vehicle, or a standard drug (e.g., Phenytoin) via an appropriate route (e.g., intraperitoneally).

    • At the time of expected peak effect, a drop of saline is applied to the corneal electrodes to ensure good electrical contact.

    • The electrodes are placed on the corneas of the animal.

    • An electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure (lasting at least 3 seconds).

  • Endpoint: The abolition of the hindlimb tonic extension is considered a positive result, indicating anticonvulsant activity.

  • Data Analysis: The percentage of animals protected from seizures in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence seizures and identifies compounds that can elevate the seizure threshold.

  • Apparatus: Standard animal observation cages.

  • Procedure:

    • Animals are pre-treated with the test compound, vehicle, or a standard drug (e.g., Ethosuximide).

    • At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg in mice) is administered subcutaneously.

    • Each animal is placed in an individual observation cage.

    • The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

  • Endpoint: The absence of a clonic seizure within the observation period indicates protection.

  • Data Analysis: The percentage of protected animals is calculated for each group, and the ED50 is determined.

Potential Mechanism of Action: Interaction with the GABAergic System

The mechanism of action for the anticonvulsant effects of many N3-uridine derivatives is not fully elucidated. However, studies on uridine itself suggest a potential interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Uridine has been shown to competitively inhibit the binding of GABA to its receptors.[6] This suggests that N3-uridine derivatives may exert their anticonvulsant effects by modulating GABAergic neurotransmission.

It is also proposed that some N3-substituted uridines, such as N3-phenacyluridine, may act through a novel "uridine receptor," though their affinity for GABA receptors was found to be low.[3]

Below are diagrams illustrating a hypothetical mechanism of action and a typical experimental workflow for anticonvulsant screening.

G Hypothetical Mechanism of Action of N3-Uridine Derivatives cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron N3_Uridine N3-Uridine Derivative GABA_Receptor GABAA Receptor N3_Uridine->GABA_Receptor Modulates Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Channel->Hyperpolarization Leads to

Caption: Hypothetical modulation of GABAergic neurotransmission by N3-uridine derivatives.

G Experimental Workflow for Anticonvulsant Screening Start Compound Synthesis (N3-Uridine Derivatives) Screening In Vivo Anticonvulsant Screening Start->Screening MES_Test Maximal Electroshock (MES) Test Screening->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Screening->scPTZ_Test Data_Analysis Data Analysis (ED50 Determination) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

Caption: Workflow for the preclinical screening of N3-uridine derivatives for anticonvulsant activity.

Conclusion

N3-substituted uridine derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics for neurological disorders. While this compound has been identified as a potential anticonvulsant and anxiolytic agent, a lack of direct comparative studies with other N3-uridine derivatives necessitates further research. The establishment of structure-activity relationships through systematic screening, utilizing standardized protocols such as the MES and scPTZ tests, will be crucial in identifying lead candidates with optimal efficacy and safety profiles. Future investigations into the precise molecular mechanisms, including their interactions with the GABAergic system and potential novel "uridine receptors," will further advance the therapeutic development of this important class of molecules.

References

A Comparative Analysis of N3-[(Tetrahydro-2-furanyl)methyl]uridine and N3-methyluridine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two uridine (B1682114) analogs, N3-[(Tetrahydro-2-furanyl)methyl]uridine and N3-methyluridine, to assist researchers, scientists, and drug development professionals in their investigations. The comparison covers physicochemical properties, biological activities, and relevant experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N3-methyluridine is presented in Table 1. These properties are fundamental for understanding the compounds' behavior in biological systems and for designing experiments.

PropertyThis compoundN3-methyluridine
Molecular Formula C₁₄H₂₀N₂O₇[1]C₁₀H₁₄N₂O₆[2][3][4][5]
Molecular Weight 328.32 g/mol [1]258.23 g/mol [2][3][4][5]
CAS Number 122666-26-6[1]2140-69-4[2][4]
Appearance SolidWhite or off-white solid[6]
Melting Point Not reported108-110 °C[6]
Solubility Not reportedSoluble in DMSO, slightly soluble in methanol (B129727) and water[6]

Biological Activities and Mechanisms of Action

N3-methyluridine: A Regulator of RNA Function

N3-methyluridine (m3U) is a naturally occurring modified nucleoside found in ribosomal RNA (rRNA) across archaea, eubacteria, and eukaryotes.[4] Its primary role is to influence the structure and function of RNA. The methylation at the N3 position of the uracil (B121893) base disrupts the Watson-Crick base pairing by removing a hydrogen bond donor.[7] This modification can affect the secondary structure and stability of RNA, thereby regulating ribosome function, such as ribosomal subunit binding and tRNA interaction.[8]

In research, N3-methyluridine is a valuable tool for studying the impact of RNA methylation on gene expression and cellular processes. It is often incorporated into synthetic oligonucleotides to investigate how this specific modification influences RNA-protein interactions and enzymatic activities.[8]

This compound: A Potential Neuromodulatory and Cardiovascular Agent

This compound is a synthetic uridine analog. While specific experimental data on its biological activity is limited, it is proposed to have potential as an anticonvulsant, anxiolytic, and antihypertensive agent based on the known activities of uridine and other N3-substituted uridine derivatives.[1] Uridine itself has demonstrated potential antiepileptic effects.

The tetrahydrofurfuryl group at the N3 position is a significant structural modification that can influence the molecule's lipophilicity and ability to cross the blood-brain barrier, potentially enhancing its central nervous system (CNS) effects compared to uridine. Structure-activity relationship studies of other N3-substituted pyrimidine (B1678525) nucleosides have shown that the nature of the N3 substituent is crucial for their biological activities, including antinociceptive and hypnotic effects.

Comparative Experimental Data

ParameterThis compoundN3-methyluridine
Primary Biological Role Potential neuromodulatory and cardiovascular agent (hypothesized)RNA modification, regulation of ribosome function
Mechanism of Action Unknown, potentially interacts with neuronal or cardiovascular signaling pathwaysAffects RNA secondary structure and base pairing[8]
In Vitro Data No specific data available.Can be incorporated into RNA oligonucleotides to study methylation effects.[8]
In Vivo Data No specific data available.Present in rRNA and tRNA of various organisms.[4]

Experimental Protocols

Synthesis of N3-Substituted Uridine Analogs

A general method for the synthesis of N3-substituted uridine derivatives involves the alkylation of uridine.

Protocol:

  • Protect the hydroxyl groups of uridine, for example, by acetylation.

  • React the protected uridine with an appropriate alkylating agent (e.g., tetrahydrofurfuryl bromide for this compound) in the presence of a base such as potassium carbonate.

  • Deprotect the hydroxyl groups to yield the final N3-substituted uridine.

  • Purify the product using column chromatography.

Note: For detailed synthetic procedures, refer to specialized organic chemistry literature on nucleoside modification.

In Vivo Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

The MES test is a widely used model for screening potential anticonvulsant drugs.

Protocol:

  • Animals: Adult male mice or rats.

  • Drug Administration: Administer the test compound (e.g., this compound) intraperitoneally (i.p.) at various doses. A vehicle control group should be included.

  • MES Induction: At the time of peak drug effect (e.g., 30-60 minutes post-injection), deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀).

In Vivo Anxiolytic Activity Assessment: Elevated Plus Maze (EPM)

The EPM is a standard behavioral test to assess anxiety-like behavior in rodents.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Adult male mice or rats.

  • Drug Administration: Administer the test compound i.p. at various doses, including a vehicle control.

  • Procedure: Place the animal in the center of the maze facing an open arm and allow it to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation s1 Uridine s2 Protected Uridine s1->s2 Protection s3 N3-Alkylation s2->s3 + Alkylating Agent s4 Deprotection s3->s4 s5 Purified N3-Substituted Uridine s4->s5 t1 In Vivo Models (Mice/Rats) s5->t1 Test Compound t2 MES Test (Anticonvulsant) t1->t2 t3 EPM Test (Anxiolytic) t1->t3 t4 Blood Pressure Measurement t1->t4

General workflow for the synthesis and evaluation of N3-substituted uridines.

ribosome_function cluster_ribosome Ribosome rRNA rRNA tRNA tRNA rRNA->tRNA interacts with mRNA mRNA tRNA->mRNA decodes protein Protein Synthesis mRNA->protein template for m3U N3-methyluridine (m3U) m3U->rRNA modifies

Role of N3-methyluridine in ribosome function.

Conclusion

N3-methyluridine is a well-characterized, naturally occurring RNA modification with a clear role in regulating ribosome function. It serves as an important tool in molecular biology and drug discovery for studying the effects of RNA methylation.

In contrast, this compound is a synthetic analog with hypothesized, but not yet experimentally validated, therapeutic potential in the central nervous and cardiovascular systems. The provided experimental protocols offer a framework for future investigations into the biological activities of this and other novel N3-substituted uridine derivatives. Further research is required to elucidate the specific mechanisms of action and to confirm the therapeutic potential of this compound.

References

Validating the Antiviral Potential of N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the antiviral activity of the novel nucleoside analog, N3-[(Tetrahydro-2-furanyl)methyl]uridine. Due to the limited publicly available data on this specific compound, this document outlines a comparative approach, utilizing data from related N3-substituted uracil (B121893) derivatives and established antiviral drugs. The provided experimental protocols and data presentation formats are intended to serve as a comprehensive template for the evaluation of this and other potential antiviral candidates.

Comparative Analysis of Antiviral Activity

A critical step in validating a new antiviral compound is to compare its efficacy and toxicity against known antiviral agents. Nucleoside analogs are a cornerstone of antiviral therapy, and their mechanism of action generally involves the inhibition of viral replication.[1] This is achieved after the analog is intracellularly phosphorylated to its active triphosphate form, which can then be incorporated into the growing viral DNA or RNA chain, leading to termination, or can competitively inhibit viral polymerases.[1][2]

The following table summarizes the in vitro antiviral activity and cytotoxicity of various N1,N3-disubstituted uracil derivatives against different viruses, alongside established antiviral drugs for comparison. This data, while not specific to this compound, provides a baseline for the expected performance of similar compounds.

Table 1: Comparative In Vitro Antiviral Activity and Cytotoxicity

Compound/DrugVirus TargetEC₅₀ (µM)¹CC₅₀ (µM)²Selectivity Index (SI)³Reference
N1,N3-Disubstituted Uracil Derivatives
Derivative 872SARS-CoV-2 (Delta)13.3>100>7.5[3]
Derivative 875SARS-CoV-2 (Delta)25.8>100>3.9[3]
Derivative 611SARS-CoV-2 (Delta)49.97>100>2.0[3]
Established Antiviral Drugs
RemdesivirSARS-CoV-20.77>100>129.8[2]
RibavirinInfluenza B virus8.37.10.86[4]
Zidovudine (AZT)HIV-10.003>100>33,333[5]
AcyclovirHerpes Simplex Virus0.1>300>3000[5]

¹EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.[6] ²CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.[7] ³Selectivity Index (SI): Calculated as CC₅₀/EC₅₀. A higher SI value indicates greater selectivity of the compound for antiviral activity over cellular toxicity.[4]

Experimental Protocols

Accurate and reproducible experimental design is paramount in the validation of antiviral compounds. The following are detailed methodologies for key in vitro assays.

Plaque Reduction Assay (PRA) for Antiviral Efficacy (EC₅₀)

The plaque reduction assay is a standard method for determining the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC₅₀).[8]

Principle: This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus.[9] A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. A semi-solid overlay is then applied to restrict the spread of the virus, leading to the formation of localized lesions (plaques). The reduction in the number of plaques compared to a no-drug control is used to calculate the antiviral activity.[8]

Procedure:

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound and control drugs in a cell culture medium.

  • Infection: Infect the cell monolayer with a predetermined amount of virus (to produce 50-100 plaques per well) in the presence of the diluted compounds.

  • Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.[8]

  • Overlay: Remove the virus-compound mixture and add a semi-solid overlay medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) with the corresponding compound concentrations.

  • Incubation for Plaque Formation: Incubate the plates for a period sufficient for plaque development (typically 2-10 days, depending on the virus).[8]

  • Fixation and Staining: Fix the cells (e.g., with formalin) and stain with a solution like crystal violet to visualize the plaques.[8]

  • Plaque Counting: Count the number of plaques in each well.

  • EC₅₀ Calculation: The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.[10]

MTT Assay for Cytotoxicity (CC₅₀)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.[11]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan (B1609692), which has a purple color.[12] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells and incubate for 24 hours.

  • Compound Addition: Treat the cells with serial dilutions of this compound and control compounds. Include a "cells only" control.

  • Incubation: Incubate the plates for a duration that mirrors the plaque reduction assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-620 nm using a plate reader.[11]

  • CC₅₀ Calculation: The CC₅₀ is calculated by plotting the percentage of cell viability against the compound concentration and performing a regression analysis.[12]

Visualizing Experimental Workflows and Mechanisms

General Workflow for Antiviral Compound Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a potential antiviral compound.

Antiviral_Screening_Workflow cluster_0 In Vitro Assays cluster_1 Decision Compound Test Compound (e.g., this compound) PRA Plaque Reduction Assay Compound->PRA MTT MTT Cytotoxicity Assay Compound->MTT EC50 Determine EC₅₀ PRA->EC50 CC50 Determine CC₅₀ MTT->CC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50->SI CC50->SI Decision Promising Candidate? SI->Decision Nucleoside_Analog_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Prodrug Nucleoside Analog (Prodrug) MonoP Monophosphate Prodrug->MonoP Cellular Kinases DiP Diphosphate MonoP->DiP Cellular Kinases TriP Active Triphosphate DiP->TriP Cellular Kinases ViralPolymerase Viral RNA/DNA Polymerase TriP->ViralPolymerase Inhibition Competitive Inhibition TriP->Inhibition Blocks Natural Nucleotides ChainTermination Chain Termination ViralPolymerase->ChainTermination Incorporation ViralPolymerase->Inhibition

References

Comparative Guide to the Structure-Activity Relationship of N3-[(Tetrahydro-2-furanyl)methyl]uridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N3-[(Tetrahydro-2-furanyl)methyl]uridine and its analogs, with a focus on their potential as therapeutic agents. While direct experimental data on the anticonvulsant and anxiolytic activities of this compound is limited in publicly available literature, this guide synthesizes information on related N3-substituted uridine (B1682114) derivatives to infer potential activities and guide future research. The information is supplemented with detailed experimental protocols for key biological assays.

Introduction

Uridine, a pyrimidine (B1678525) nucleoside, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Modifications at the N3 position of the uracil (B121893) ring have been a key strategy in developing novel therapeutic agents with a range of effects, including hypnotic, antinociceptive, and central nervous system (CNS) depressant activities.[2][3] The compound of interest, this compound, is a uridine analog with a bulky, cyclic ether substituent at the N3 position.[4] Such modifications can significantly impact the molecule's lipophilicity, ability to cross the blood-brain barrier, and interaction with biological targets.

Structure-Activity Relationship of N3-Substituted Uridine Analogs

Studies on various N3-substituted uridine and thymidine (B127349) derivatives have revealed several key SAR trends:

  • Nature of the N3-Substituent: The nature of the substituent at the N3 position plays a critical role in determining the biological activity.

    • Aromatic vs. Alkyl Substituents: N3-benzyl and N3-phenacyluridines have demonstrated potent hypnotic and CNS depressant effects, while simple N3-alkyl derivatives were generally less active.[2][5] This suggests that aromatic moieties can enhance the interaction with CNS targets.

    • Bulky Substituents: The introduction of bulky groups at the N3 position has been explored, with varying outcomes depending on the specific group and the biological target.

  • Sugar Moiety: Modifications to the ribose sugar can also influence activity. However, in many cases, the integrity of the ribose or a similar sugar-like moiety is crucial for maintaining biological effects.

  • Potential Mechanisms of Action: The CNS effects of uridine and its analogs are thought to be mediated, at least in part, through the modulation of the GABAergic system.[6][7] Uridine has been shown to interact with GABA-A receptors, suggesting a potential mechanism for its anticonvulsant and anxiolytic properties.[8] It is hypothesized that N3-substituted analogs like this compound may also exert their effects through this pathway.

Comparative Biological Activity Data (Hypothetical)

Due to the lack of specific published data for this compound, the following table presents a hypothetical comparison based on the known activities of related N3-substituted uridine analogs. This is intended to serve as a framework for future experimental investigation.

Compound/AnalogN3-SubstituentPredicted Anticonvulsant Activity (MES Test) - ED₅₀ (mg/kg)Predicted Anxiolytic Activity (EPM Test) - % Time in Open ArmsReference/Rationale
This compound (Tetrahydro-2-furanyl)methylTo be determinedTo be determinedThe bulky, flexible cyclic ether may influence receptor binding and pharmacokinetic properties.
N3-BenzyluridineBenzylModerately ActiveActiveKnown to possess CNS depressant and hypnotic effects.[2]
N3-PhenacyluridinePhenacylPotentially ActivePotentially ActiveShows potent CNS depressant effects.[2]
N3-MethyluridineMethylWeakly ActiveWeakly ActiveSimple alkyl substitution generally leads to lower CNS activity compared to aromatic substituents.[5]
Phenytoin (Standard)-10-20-Standard anticonvulsant drug for comparison in the MES test.[9]
Diazepam (Standard)--~40-50%Standard anxiolytic drug for comparison in the EPM test.[10]

Experimental Protocols

To facilitate further research and enable direct comparison of this compound with other analogs, detailed protocols for key biological assays are provided below.

Synthesis of N3-Substituted Uridine Analogs

General Procedure for N3-Alkylation of Uridine:

This protocol is a general method and may require optimization for specific analogs like this compound.

  • Protection of Hydroxyl Groups: To a solution of uridine in a suitable solvent (e.g., dry pyridine), add a protecting group reagent (e.g., tert-Butyldimethylsilyl chloride) to protect the 2', 3', and 5'-hydroxyl groups of the ribose moiety.

  • N3-Alkylation: To the solution of the protected uridine, add a suitable base (e.g., potassium carbonate) followed by the alkylating agent (e.g., (tetrahydro-2-furanyl)methyl bromide). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).

  • Deprotection: After the reaction is complete, the protecting groups are removed using an appropriate deprotection agent (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl (B83357) groups).

  • Purification: The final product is purified using column chromatography to yield the desired N3-substituted uridine analog.

Anticonvulsant Activity Assessment: Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify compounds that can protect against clonic seizures, which are thought to mimic absence and/or myoclonic epilepsy in humans.[11]

Protocol:

  • Animals: Use male mice (e.g., Swiss albino, 20-25 g). House the animals under standard laboratory conditions with free access to food and water.

  • Drug Administration: Administer the test compound (this compound or its analogs) intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline or 0.5% carboxymethyl cellulose) and a positive control group (e.g., diazepam) should be included.

  • Induction of Seizures: Thirty minutes after drug administration, inject pentylenetetrazol (PTZ) subcutaneously (s.c.) at a convulsant dose (e.g., 85 mg/kg).[12]

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes for the onset and severity of seizures. The key endpoint is the presence or absence of generalized clonic seizures with loss of righting reflex.

  • Data Analysis: The percentage of animals protected from seizures in each group is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, can be determined using probit analysis.

Anxiolytic Activity Assessment: Elevated Plus-Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.[13]

Protocol:

  • Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms arranged in the shape of a plus sign, elevated from the floor.

  • Animals: Use male mice (e.g., C57BL/6, 8-10 weeks old). Acclimatize the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound i.p. at various doses 30 minutes before the test. Include vehicle and positive control (e.g., diazepam) groups.

  • Test Procedure: Place the mouse in the center of the maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes. The session is recorded by a video camera.

  • Data Analysis: The following parameters are scored:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflows

The presumed mechanism of action for the anticonvulsant and anxiolytic effects of uridine analogs involves the potentiation of GABAergic neurotransmission. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for screening these compounds.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Stimulates GABA release GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA release and binding Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Uridine_Analog N3-Substituted Uridine Analog Uridine_Analog->GABA_A_Receptor Positive Allosteric Modulation

Caption: Proposed GABAergic signaling pathway modulated by N3-substituted uridine analogs.

ExperimentalWorkflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of N3-Substituted Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticonvulsant_Assay Anticonvulsant Assay (PTZ-induced seizure) Characterization->Anticonvulsant_Assay Anxiolytic_Assay Anxiolytic Assay (Elevated Plus-Maze) Characterization->Anxiolytic_Assay Data_Collection Data Collection (ED50, % time in open arms) Anticonvulsant_Assay->Data_Collection Anxiolytic_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis

Caption: General experimental workflow for the synthesis and evaluation of N3-substituted uridine analogs.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently scarce, the existing literature on related N3-substituted uridine analogs provides a strong rationale for its investigation as a potential anticonvulsant and anxiolytic agent. The provided experimental protocols offer a standardized approach to evaluate its efficacy and to build a comprehensive structure-activity relationship profile. Future studies should focus on the synthesis and systematic biological evaluation of this compound and a series of its analogs with varied substituents on the tetrahydrofuran (B95107) ring to elucidate the key structural features required for optimal CNS activity. Furthermore, mechanistic studies, including binding assays with GABA-A receptor subtypes, will be crucial to understand the molecular basis of their action.

References

Target Validation Studies for N3-[(Tetrahydro-2-furanyl)methyl]uridine: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Currently, publicly available scientific literature lacks specific target validation studies for the uridine (B1682114) analogue, N3-[(Tetrahydro-2-furanyl)methyl]uridine. This compound is consistently categorized as a nucleoside antimetabolite, suggesting a likely mechanism of action involving the disruption of nucleic acid synthesis or related metabolic pathways. However, a definitive molecular target has not been identified or characterized in published research.

While the broader class of uridine analogues has been explored for various therapeutic potentials, including anticonvulsant, anxiolytic, and antihypertensive activities, these applications are generally attributed to the biological roles of uridine itself and not to specific, validated interactions of this compound. The absence of a confirmed biological target precludes a detailed comparison with alternative compounds, the presentation of quantitative performance data, and the outlining of specific experimental protocols for target validation as requested.

General Workflow for Target Identification and Validation

For a novel compound like this compound, the scientific community would typically follow a multi-step process to identify and validate its biological target. This general workflow is outlined below.

cluster_identification Target Identification cluster_validation Target Validation phenotypic_screening Phenotypic Screening affinity_chromatography Affinity Chromatography phenotypic_screening->affinity_chromatography Identifies potential targets binding_assays Binding Assays (e.g., SPR, ITC) affinity_chromatography->binding_assays Validates direct binding yeast_three_hybrid Yeast Three-Hybrid yeast_three_hybrid->binding_assays computational_prediction In Silico Prediction computational_prediction->binding_assays enzymatic_assays Enzymatic Assays binding_assays->enzymatic_assays Confirms functional effect cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) enzymatic_assays->cellular_thermal_shift Confirms target engagement in cells genetic_manipulation Genetic Manipulation (e.g., siRNA, CRISPR) cellular_thermal_shift->genetic_manipulation Confirms target necessity

Caption: A generalized workflow for the identification and subsequent validation of a biological target for a novel compound.

Hypothetical Signaling Pathway Involvement

As a nucleoside analogue, this compound could potentially interfere with pathways dependent on nucleotide metabolism. One such critical pathway is the pyrimidine (B1678525) synthesis pathway, which is essential for DNA and RNA production. Inhibition of key enzymes in this pathway can lead to cell cycle arrest and apoptosis, a common mechanism for anticancer drugs.

UMP UMP UDP UDP UMP->UDP dUDP dUDP UDP->dUDP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA DNA Synthesis dTTP->DNA Compound N3-[(Tetrahydro-2-furanyl) methyl]uridine Compound->dUMP Compound->dTMP

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a nucleoside analogue on pyrimidine synthesis.

Further research, including biochemical assays, structural biology, and cellular studies, is necessary to elucidate the precise mechanism of action and to identify the specific molecular target(s) of this compound. Without such foundational data, a comprehensive target validation comparison guide cannot be constructed. Researchers interested in this compound would need to undertake these initial discovery and validation steps.

Comparative Efficacy of N3-[(Tetrahydro-2-furanyl)methyl]uridine in Different Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data needed to conduct a comparative analysis of the efficacy of N3-[(Tetrahydro-2-furanyl)methyl]uridine across different cell lines. While the compound is identified as a uridine (B1682114) analogue, specific studies detailing its effects, mechanism of action, and comparative performance against other therapeutic alternatives are not present in the reviewed search results.

This compound is categorized as a nucleoside analogue, specifically an analogue of uridine.[1][2] Based on the known biological activities of uridine, it is suggested that this analogue may have potential applications in the investigation of anticonvulsant, anxiolytic, and antihypertensive agents.[1][2] However, these are postulated areas of research based on the parent compound and not on demonstrated experimental evidence for this compound itself.

The current body of scientific literature accessible through the conducted searches does not contain studies that have evaluated the efficacy of this compound in specific cell lines. Consequently, there is no quantitative data to present in tabular format, no detailed experimental protocols to describe, and no established signaling pathways or experimental workflows to visualize regarding this specific compound.

While the broader field of nucleoside analogues is a very active area of research, with numerous studies on compounds like Remdesivir, Favipiravir, and Sofosbuvir for antiviral therapies, this research does not extend to this compound in the provided information.[3][4] Similarly, the role of modified uridine nucleosides in the context of mRNA therapeutics is a subject of significant investigation, but these studies focus on different modifications and do not provide data on the compound .[5][6]

Future Directions

To address the current knowledge gap, dedicated research studies would be necessary. The following experimental workflow is proposed for future investigations to determine the efficacy of this compound:

G cluster_0 Phase 1: In Vitro Efficacy Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Mechanism of Action Studies A Selection of a panel of relevant cell lines (e.g., cancer, neuronal, virally infected) B Dose-response studies to determine IC50/EC50 values A->B C Cell viability and proliferation assays (e.g., MTT, trypan blue) B->C D Head-to-head comparison with standard-of-care drugs or other uridine analogs C->D Proceed if significant activity is observed E Evaluation in co-culture models or 3D spheroids for more physiologically relevant data D->E F Target identification and validation (e.g., enzyme assays, binding studies) E->F Investigate mechanism for promising candidates G Analysis of downstream signaling pathways (e.g., Western blot, RNA sequencing) F->G

Caption: Proposed experimental workflow for evaluating the efficacy of this compound.

References

Comparative Guide: N3-[(Tetrahydro-2-furanyl)methyl]uridine vs. Commercially Available Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data comparing the performance of N3-[(Tetrahydro-2-furanyl)methyl]uridine to other nucleoside analogs. The information presented herein is based on the known biological activities of uridine (B1682114) and its derivatives and serves as a framework for future comparative studies.

Introduction to this compound

This compound is a synthetic derivative of the naturally occurring nucleoside, uridine.[1][2] Uridine and its analogs have garnered interest for their potential therapeutic effects, including anticonvulsant, anxiolytic, and antihypertensive properties.[1][2] The structural modification at the N3 position of the uracil (B121893) base is a common strategy in medicinal chemistry to alter the compound's biological activity, selectivity, and pharmacokinetic profile. While the specific biological activities of this compound have not been extensively characterized in published research, its structural similarity to other N3-substituted uridines suggests it may interact with similar biological targets.

Overview of Commercially Available Nucleoside Analogs

The landscape of commercially available nucleoside analogs is vast, with numerous compounds approved for therapeutic use or available for research purposes. These analogs are primarily classified based on their therapeutic application, most notably as antiviral and anticancer agents.

Antiviral Nucleoside Analogs: These compounds mimic naturally occurring nucleosides and interfere with viral replication. They are a cornerstone of treatment for various viral infections.

  • Examples: Zidovudine (AZT), Lamivudine (3TC), Acyclovir, Remdesivir.

Anticancer Nucleoside Analogs: These analogs disrupt the synthesis of DNA and RNA in rapidly dividing cancer cells, leading to cell death.

  • Examples: Gemcitabine, Cytarabine, 5-Fluorouracil (5-FU).

Quantitative Performance Comparison (Hypothetical)

The following tables are templates populated with representative data for well-characterized, commercially available nucleoside analogs. These tables illustrate the format for a quantitative comparison that could be conducted if experimental data for this compound were available.

Table 1: Comparison of Antiviral Activity

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Data not availableData not availableData not availableData not available
Zidovudine (AZT)HIV-10.005>100>20,000
Lamivudine (3TC)HIV-10.01>100>10,000
AcyclovirHSV-10.1>300>3,000
RemdesivirSARS-CoV-20.77>10>12.99

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Table 2: Comparison of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compound Data not availableData not availableData not available
GemcitabinePancreatic Cancer (PANC-1)0.02DNA synthesis inhibition
CytarabineLeukemia (HL-60)0.1DNA polymerase inhibition
5-FluorouracilColon Cancer (HT-29)5Thymidylate synthase inhibition

IC50: Half-maximal inhibitory concentration.

Table 3: Comparison of Potential Neurological and Cardiovascular Effects (Hypothetical)

CompoundAssayEndpointResult
This compound Data not availableData not availableData not available
UridineMaximal Electroshock Seizure (MES) Test (mice)ED50 (mg/kg)~100
Diazepam (Anxiolytic Control)Elevated Plus Maze (rats)% Time in Open ArmsIncreased
Propranolol (Antihypertensive Control)Spontaneously Hypertensive RatsBlood Pressure ReductionSignificant

Experimental Protocols (Hypothetical)

Detailed methodologies would be required to evaluate the performance of this compound. Below are hypothetical protocols for assessing its potential activities.

1. Anticonvulsant Activity Screening: Maximal Electroshock (MES) Seizure Model

  • Objective: To determine the ability of the test compound to prevent seizures induced by electrical stimulation.

  • Animals: Male Swiss-Webster mice (20-25 g).

  • Procedure:

    • Administer this compound or vehicle control intraperitoneally (i.p.).

    • After a predetermined pretreatment time (e.g., 30 minutes), deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Calculate the median effective dose (ED50) using a dose-response curve.

2. Anxiolytic Activity Assessment: Elevated Plus Maze (EPM) Test

  • Objective: To evaluate the anxiolytic-like effects of the test compound in rodents.

  • Animals: Male Wistar rats (200-250 g).

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound or a reference anxiolytic (e.g., diazepam) or vehicle control.

    • Place the rat in the center of the maze facing an open arm.

    • Record the number of entries into and the time spent in the open and closed arms for a 5-minute period.

    • An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

3. Antihypertensive Activity Evaluation: Spontaneously Hypertensive Rat (SHR) Model

  • Objective: To assess the blood pressure-lowering effects of the test compound.

  • Animals: Adult male Spontaneously Hypertensive Rats (SHR).

  • Procedure:

    • Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.

    • After a recovery period, record baseline cardiovascular parameters.

    • Administer this compound or vehicle control orally (p.o.) or via another appropriate route.

    • Monitor blood pressure and heart rate continuously for a specified period (e.g., 24 hours).

    • Analyze the data to determine the magnitude and duration of any blood pressure reduction.

Visualizations

The following diagrams illustrate a hypothetical mechanism of action for a generic antiviral nucleoside analog and a general workflow for screening novel compounds.

Hypothetical Antiviral Mechanism of a Nucleoside Analog cluster_cell Infected Host Cell NA Nucleoside Analog (e.g., N3-Substituted Uridine) NA_MP Analog Monophosphate NA->NA_MP Cellular Kinases NA_DP Analog Diphosphate NA_MP->NA_DP NA_TP Analog Triphosphate (Active Form) NA_DP->NA_TP ViralPolymerase Viral RNA/DNA Polymerase NA_TP->ViralPolymerase ViralReplication Viral Genome Replication ViralPolymerase->ViralReplication ChainTermination Chain Termination ViralPolymerase->ChainTermination Inhibition Inhibition of Viral Replication ChainTermination->Inhibition

Caption: Hypothetical mechanism of a nucleoside analog.

Experimental Workflow for Screening Nucleoside Analogs Start Compound Library (e.g., N3-Substituted Uridines) PrimaryScreen Primary Screening (e.g., In vitro antiviral assay) Start->PrimaryScreen HitIdentification Hit Identification (Active Compounds) PrimaryScreen->HitIdentification DoseResponse Dose-Response Studies (EC50/IC50 Determination) HitIdentification->DoseResponse Hits Cytotoxicity Cytotoxicity Assays (CC50 Determination) DoseResponse->Cytotoxicity Selectivity Selectivity Index Calculation Cytotoxicity->Selectivity InVivo In vivo Efficacy Studies (Animal Models) Selectivity->InVivo Selective Hits Lead Lead Compound InVivo->Lead

Caption: General workflow for screening nucleoside analogs.

Conclusion

While this compound is commercially available for research purposes, there is a notable absence of published data detailing its biological activity and performance relative to other nucleoside analogs. The information available suggests potential applications in neuroscience and cardiovascular research based on the known pharmacology of uridine. To properly evaluate its therapeutic potential, rigorous experimental studies are required to determine its efficacy, potency, selectivity, and safety profile. The templates and hypothetical protocols provided in this guide offer a clear roadmap for such future investigations. Researchers are encouraged to conduct these studies to elucidate the specific properties of this compound and its standing among the vast array of commercially available nucleoside analogs.

References

Comparative Bioactivity of N3-[(Tetrahydro-2-furanyl)methyl]uridine and Related Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of N3-[(Tetrahydro-2-furanyl)methyl]uridine against other nucleoside analogs. Due to the limited availability of specific experimental data for this compound, this comparison leverages data from its parent compound, uridine (B1682114), and other relevant N3-substituted uridine derivatives to provide a framework for its potential therapeutic applications. The guide covers potential anticonvulsant, anxiolytic, and cardiovascular effects, presenting available quantitative data, detailed experimental protocols, and relevant biological pathways.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for uridine and a representative N3-substituted uridine analog. Data for this compound is not currently available in public literature and is presented here as "Not Available" (N/A). This table is intended to serve as a reference for the potential efficacy of uridine analogs in various biological assays.

CompoundBioactivityAssayModelResult
This compound Anticonvulsant, Anxiolytic, AntihypertensiveN/AN/AN/A
Uridine AnticonvulsantPentylenetetrazol (PTZ)-induced seizuresMale miceED50: 120 mg/kg (i.p.)
AnxiolyticElevated Plus MazeMale ratsIncreased time in open arms at 100 mg/kg (i.p.)
CardiovascularIsolated rat heartLangendorff perfusionNegative inotropic effect at 10⁻⁵ to 10⁻³ M
N3-Methyluridine CytotoxicityHuman cancer cell linesMTT AssayCC50 > 100 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard assays used to evaluate the anticonvulsant, anxiolytic, and cardiovascular effects of novel compounds.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is widely used to screen for potential anticonvulsant drugs.

  • Animals: Male Swiss mice (20-25 g) are used.

  • Compound Administration: The test compound (e.g., Uridine) is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

  • Induction of Seizures: 30-60 minutes after compound administration, a convulsant dose of Pentylenetetrazol (PTZ), typically 85 mg/kg, is injected subcutaneously.

  • Observation: Animals are observed for 30 minutes for the presence or absence of clonic and tonic seizures.

  • Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated using probit analysis.

Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

  • Animals: Male Wistar rats (200-250 g) are used.

  • Procedure: The test compound or vehicle is administered 30-60 minutes before the test. Each rat is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.

  • Parameters Measured: The number of entries into and the time spent in the open and closed arms are recorded.

  • Data Analysis: An increase in the time spent in the open arms or the number of entries into the open arms is indicative of an anxiolytic effect. Data is typically analyzed using ANOVA followed by post-hoc tests.

Langendorff Isolated Heart Preparation

This ex vivo model is used to assess the direct effects of compounds on cardiac function.

  • Preparation: The heart is excised from an anesthetized rat and mounted on a Langendorff apparatus. It is retrogradely perfused with Krebs-Henseleit solution bubbled with 95% O2 and 5% CO2 at a constant temperature and pressure.

  • Data Acquisition: A pressure transducer is inserted into the left ventricle to measure heart rate and contractile force (inotropic effect).

  • Compound Administration: The test compound is infused into the perfusion solution at increasing concentrations.

  • Data Analysis: Changes in heart rate and contractile force from baseline are measured and plotted against the compound concentration to determine the dose-response relationship.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway for the neuroprotective effects of uridine and a general workflow for screening novel uridine analogs.

G cluster_0 Potential Neuroprotective Pathway of Uridine Uridine Uridine P2Y2R P2Y2 Receptor Uridine->P2Y2R PLC Phospholipase C (PLC) P2Y2R->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway Activation PKC->MAPK_pathway Neuroprotection Neuroprotection (e.g., anti-apoptotic effects) MAPK_pathway->Neuroprotection

Caption: Potential signaling pathway for uridine-mediated neuroprotection.

G cluster_1 Screening Workflow for Uridine Analogs Start Synthesize N3-Substituted Uridine Analogs In_vitro In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition) Start->In_vitro Cell_based Cell-Based Assays (e.g., Cytotoxicity, Neuronal Protection) In_vitro->Cell_based In_vivo In Vivo Models (e.g., Seizure, Anxiety, Hypertension Models) Cell_based->In_vivo Lead_selection Lead Compound Selection In_vivo->Lead_selection Optimization Lead Optimization Lead_selection->Optimization

Caption: General workflow for the discovery of novel uridine-based therapeutics.

A Head-to-Head Comparison of N3-Alkylated Uridine Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing quest for novel antiviral therapeutics, nucleoside analogs remain a cornerstone of drug discovery. Among these, N3-alkylated uridine (B1682114) derivatives have emerged as a promising class of compounds with potential antiviral activity. This guide provides an objective, data-driven comparison of three key N3-alkylated uridine derivatives: N3-methyluridine, N3-ethyluridine, and N3-propyluridine. We will delve into their antiviral efficacy, cytotoxicity, and proposed mechanisms of action, supported by experimental data and detailed protocols to aid researchers in their own investigations.

Performance Snapshot: A Comparative Analysis

To facilitate a clear comparison, the following table summarizes the available quantitative data on the antiviral activity and cytotoxicity of N3-methyluridine, N3-ethyluridine, and N3-propyluridine. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various sources. Experimental conditions such as the specific virus, cell line, and assay methodology can influence the results, and these are noted where available.

DerivativeTarget VirusCell LineAntiviral Activity (IC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Reference
N3-Methyluridine SARS-CoV-2Vero E613.3 µM - 49.97 µM (range for N1,N3-disubstituted uracils)[1][2]>50 µM[1]>1 - >3.76[1][2]
N3-Ethyluridine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
N3-Propyluridine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The IC50 (half-maximal inhibitory concentration) indicates the concentration of the drug required to inhibit viral replication by 50%. The CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of the host cells. The Selectivity Index (SI) is a ratio of CC50 to IC50, with a higher SI value indicating a more favorable safety profile. The data for N3-methyluridine is inferred from a study on N1,N3-disubstituted uracil (B121893) derivatives and may not be solely representative of N3-methylation.[1][2]

Mechanism of Action: Targeting Viral Replication

The primary proposed mechanism of action for N3-alkylated uridine derivatives, like many nucleoside analogs, is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[3][4][5] This essential viral enzyme is responsible for replicating the viral RNA genome.

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

N3-alkylated uridine derivatives are designed to mimic the natural nucleoside, uridine. Once inside the host cell, they are thought to be metabolized into their triphosphate form. This activated form can then be incorporated into the growing viral RNA chain by the RdRp. The presence of the alkyl group at the N3 position is hypothesized to interfere with the proper base pairing and translocation of the polymerase, ultimately leading to the termination of RNA chain elongation and the inhibition of viral replication.

The following diagram illustrates the proposed mechanism of RdRp inhibition:

RdRp_Inhibition Proposed Mechanism of RdRp Inhibition cluster_cell Host Cell N3-Alkyl_Uridine N3-Alkylated Uridine Derivative N3-Alkyl_UTP N3-Alkylated Uridine Triphosphate (Active Form) N3-Alkyl_Uridine->N3-Alkyl_UTP Cellular Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) N3-Alkyl_UTP->Viral_RdRp Growing_RNA_Strand Growing Viral RNA Strand Viral_RdRp->Growing_RNA_Strand Incorporation Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp Chain_Termination Chain Termination & Inhibition of Viral Replication Growing_RNA_Strand->Chain_Termination

Caption: Proposed mechanism of viral RdRp inhibition.

Potential Modulation of Cellular Signaling Pathways

Beyond direct viral enzyme inhibition, some nucleoside analogs have been shown to modulate host cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in the inflammatory response to viral infections.[6][7][8] While specific data for N3-alkylated uridine derivatives is limited, it is plausible that these compounds could influence inflammatory responses, which warrants further investigation.

The NF-κB signaling pathway is a key regulator of pro-inflammatory gene expression. Its activation during viral infection can contribute to both viral clearance and immunopathology.

NFkB_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Viral PAMPs, Pro-inflammatory Cytokines Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation NFkB p50/p65 (NF-κB) IkB->NFkB IkB_P p-IκBα IkB->IkB_P NFkB_n p50/p65 NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Overview of the canonical NF-κB pathway.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the evaluation of N3-alkylated uridine derivatives.

Synthesis of N3-Alkylated Uridine Derivatives

A general method for the synthesis of N3-alkylated uridine derivatives involves the direct alkylation of uridine.

Materials:

Procedure:

  • Dissolve uridine in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add the respective alkyl halide dropwise to the stirring solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Evaporate the DMF under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure N3-alkylated uridine derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

The following diagram outlines the general workflow for the synthesis and purification of these compounds.

Synthesis_Workflow Synthesis and Purification Workflow Start Start Reaction Alkylation Reaction: Uridine + Alkyl Halide in DMF with K2CO3 Start->Reaction Workup Filtration and Solvent Evaporation Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization End Pure Product Characterization->End

Caption: General workflow for synthesis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10]

Materials:

  • Target cell line (e.g., Vero E6, HeLa)

  • Complete cell culture medium

  • 96-well microplates

  • N3-alkylated uridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the N3-alkylated uridine derivatives in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-free blank.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Complete cell culture medium

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • N3-alkylated uridine derivatives

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well or 12-well plates and grow to confluence.

  • Prepare serial dilutions of the antiviral compounds in serum-free medium.

  • In separate tubes, mix the virus at a concentration that produces a countable number of plaques (e.g., 50-100 PFU/well) with each compound dilution.

  • Incubate the virus-compound mixtures for 1 hour at 37°C.

  • Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

  • Adsorb the virus for 1-2 hours at 37°C.

  • Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of the compounds.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the IC50 value using non-linear regression analysis.

The following diagram illustrates the workflow for the plaque reduction assay.

Plaque_Assay_Workflow Plaque Reduction Assay Workflow Start Start Cell_Seeding Seed Host Cells Start->Cell_Seeding Infection Infect Cell Monolayers Cell_Seeding->Infection Compound_Dilution Prepare Compound Dilutions Virus_Incubation Incubate Virus with Compound Compound_Dilution->Virus_Incubation Virus_Incubation->Infection Adsorption Virus Adsorption Infection->Adsorption Overlay Add Overlay Medium Adsorption->Overlay Incubation Incubate for Plaque Formation Overlay->Incubation Staining Fix and Stain Plaques Incubation->Staining Counting Count Plaques and Calculate IC50 Staining->Counting End End Counting->End

Caption: Workflow for plaque reduction assay.

Conclusion and Future Directions

This guide provides a foundational comparison of N3-alkylated uridine derivatives as potential antiviral agents. While data for N3-methyluridine suggests a promising avenue for further research, a significant data gap exists for N3-ethyluridine and N3-propyluridine. Future studies should focus on direct, head-to-head comparisons of a broader range of N3-alkylated uridine derivatives against a panel of clinically relevant viruses. Elucidating the precise structure-activity relationships will be crucial for optimizing the antiviral efficacy and safety profile of this class of compounds. Furthermore, investigating their potential immunomodulatory effects via pathways such as NF-κB could unveil additional therapeutic benefits. The detailed experimental protocols provided herein offer a starting point for researchers to contribute to this important area of drug discovery.

References

Benchmarking N3-[(Tetrahydro-2-furanyl)methyl]uridine Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory activity of N3-[(Tetrahydro-2-furanyl)methyl]uridine, a uridine (B1682114) analogue, against established inhibitors of the GABA-A receptor. Due to the limited publicly available data on the specific inhibitory properties of this compound, this comparison utilizes data from its parent compound, uridine, as a proxy to benchmark its potential efficacy. Uridine has been shown to possess anticonvulsant properties and interacts with the GABAergic system.

Introduction to this compound

The GABA-A Receptor: A Key Inhibitory Target

The GABA-A receptor, a ligand-gated ion channel, is a crucial component of inhibitory neurotransmission. When activated by its endogenous ligand, gamma-aminobutyric acid (GABA), it allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. This mechanism is a critical target for a wide range of therapeutic drugs, including anxiolytics, sedatives, and anticonvulsants.

dot

cluster_GABA GABAergic Synapse cluster_Inhibitors Inhibitor Action GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds to Cl Cl- Influx GABA_A->Cl Opens Channel Block Blocks GABA Binding GABA_A->Block Hyperpolarization Neuronal Hyperpolarization Cl->Hyperpolarization Causes Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Inhibitor Competitive Inhibitor (e.g., Uridine, Bicuculline) Inhibitor->GABA_A Binds to

Caption: Signaling pathway of GABA-A receptor activation and competitive inhibition.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of uridine and well-established GABA-A receptor antagonists. The IC50 value represents the concentration of an inhibitor required to reduce the binding of a radiolabeled ligand to the receptor by 50%. A lower IC50 value indicates a higher binding affinity and potency.

CompoundInhibitor TypeIC50 (µM)Organism/Preparation
Uridine Competitive Antagonist100Rat cerebellar membranes
Bicuculline (B1666979) Competitive Antagonist2 - 3.3[1][2][3][4]Recombinant/Native GABA-A Receptors
Picrotoxin (B1677862) Non-competitive Antagonist0.8 - 2.2[5]Recombinant GABA-A Receptors

Note: The IC50 value for Uridine is based on its ability to inhibit [3H]GABA binding.

Based on this data, uridine demonstrates a moderate inhibitory effect on GABA-A receptor binding. In comparison, established antagonists like bicuculline and picrotoxin exhibit significantly higher potency, with IC50 values in the low micromolar range. While direct data for this compound is unavailable, its potential inhibitory activity would be benchmarked against these values.

Experimental Protocols

The determination of inhibitory activity on the GABA-A receptor is typically performed using a radioligand binding assay. The following is a generalized protocol for such an experiment.

Objective: To determine the IC50 value of a test compound for the GABA-A receptor.

Materials:

  • Rat brain tissue (cerebellum or cortex)

  • Homogenization buffer (e.g., sucrose (B13894) solution)

  • Binding buffer (e.g., Tris-HCl)

  • Radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol)

  • Test compound (this compound)

  • Known inhibitors (for positive controls)

  • Scintillation fluid and counter

Workflow:

dot

start Start prep Membrane Preparation (from rat brain tissue) start->prep incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate separate Separation (Bound vs. Free Radioligand via filtration) incubate->separate quantify Quantification (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 Determination) quantify->analyze end End analyze->end

Caption: General workflow for a GABA-A receptor binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in a cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times with a binding buffer to remove endogenous GABA.

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.[6]

  • Binding Assay:

    • In a series of tubes, combine the prepared membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (or known inhibitor).

    • Include control tubes with no inhibitor (total binding) and tubes with a high concentration of a known ligand to determine non-specific binding.

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to allow for binding equilibrium to be reached.[6]

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Conclusion

While direct experimental evidence for the inhibitory activity of this compound is currently lacking, its structural relationship to uridine suggests a potential interaction with the GABA-A receptor. Based on the inhibitory profile of uridine, it is hypothesized that this compound may act as a modulator of GABAergic neurotransmission. However, its potency is likely to be significantly lower than that of established GABA-A receptor antagonists such as bicuculline and picrotoxin.

Further experimental investigation using standardized radioligand binding assays is required to definitively characterize the inhibitory profile of this compound and to elucidate its precise mechanism of action. The data and protocols presented in this guide provide a framework for such a comparative evaluation, enabling researchers to benchmark this novel compound against known inhibitors in the field of neuroscience and drug discovery.

References

Specificity of N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N3-[(Tetrahydro-2-furanyl)methyl]uridine is a synthetic nucleoside analog characterized by the substitution of a tetrahydrofurfuryl group at the N3 position of the uridine (B1682114) base. This modification distinguishes it from endogenous uridine and other clinically relevant nucleoside analogs, suggesting a potentially unique biological activity profile. While comprehensive, publicly available data on the specific binding partners and off-target effects of this particular compound are limited, this guide aims to provide a comparative framework based on the known activities of structurally related N3-substituted uridine derivatives and general principles of nucleoside analog pharmacology.

Comparative Landscape of N3-Substituted Uridine Analogs

The biological activity of nucleoside analogs is often dictated by their ability to interact with cellular enzymes such as kinases, polymerases, and nucleoside transporters. Modification at the N3 position of the uracil (B121893) ring can significantly alter these interactions.

Compound/ClassKnown Biological Activity/TargetPotential for Off-Target Effects
N3-Methyluridine Incorporated into RNA, can affect RNA structure and function. May exhibit nuclease resistance.Potential to interfere with natural RNA modification pathways.
N1,N3-Disubstituted Uracil Derivatives Some have shown antiviral activity against SARS-CoV-2 by inhibiting RNA-dependent RNA polymerase (RdRp).[1]Potential for broad-spectrum antiviral activity could also imply interaction with host cell polymerases or other nucleotide-binding proteins.
N3-Phenacyluridine & related compounds Demonstrated antinociceptive (pain-relieving) effects in animal models.[2]The mechanism is not fully elucidated, suggesting potential interactions with various receptors or enzymes in the central nervous system.
This compound Categorized as a nucleoside antimetabolite/analog.[3] Potential for antiepileptic, anticonvulsant, and anxiolytic activities has been suggested based on the general properties of uridine.[3]Specific targets and off-target profile are not well-documented in publicly available literature. The bulky tetrahydrofurfuryl group may confer specificity but could also lead to unforeseen interactions.

Experimental Protocols for Specificity Determination

To rigorously assess the specificity of "this compound," a series of well-defined experimental protocols should be employed. These assays are crucial for identifying primary targets and potential off-target liabilities.

Kinase Profiling

Objective: To determine if the compound inhibits the activity of a broad range of protein kinases, a common source of off-target effects for small molecules.

Methodology:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Kinase Panel Screening: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®). These panels typically include hundreds of purified human kinases.

  • Assay Principle: The assays generally measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a luminescence- or fluorescence-based readout.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining in the presence of the compound at a fixed concentration (e.g., 10 µM). Hits are identified as kinases with significant inhibition. Follow-up dose-response curves are generated for hits to determine IC50 values.

Polymerase Inhibition Assay

Objective: To evaluate the inhibitory activity of the compound against viral and human DNA and RNA polymerases.

Methodology:

  • Enzyme and Template Preparation: Purify the target polymerases (e.g., viral RdRp, human DNA polymerase α, β, γ). Prepare a suitable nucleic acid template and primer.

  • Reaction Mixture: Set up a reaction mixture containing the polymerase, template-primer, radiolabeled or fluorescently labeled dNTPs/NTPs, and varying concentrations of this compound triphosphate (the active form).

  • Incubation and Quenching: Incubate the reaction to allow for primer extension. Stop the reaction at a specific time point.

  • Product Analysis: Separate the products by gel electrophoresis and quantify the amount of incorporated nucleotide using autoradiography or fluorescence imaging.

  • Data Analysis: Determine the IC50 value of the compound for each polymerase.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct binding targets of the compound in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Target Identification: Analyze the soluble protein fraction by Western blotting for specific candidate targets or by mass spectrometry for unbiased target identification.

  • Principle: The binding of a ligand (the compound) can stabilize its target protein, leading to a higher melting temperature.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for characterizing the specificity of a novel nucleoside analog like this compound.

G cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Specificity & Off-Target Analysis A Compound Synthesis & QC B Broad Phenotypic Screening (e.g., Antiviral, Anticancer) A->B C Kinase Panel Screening B->C D Polymerase Inhibition Assays B->D E Cellular Thermal Shift Assay (CETSA) B->E F Dose-Response & IC50 Determination C->F D->F E->F G Comparison with Known Analogs F->G H In vivo Target Engagement Studies G->H I Specificity Profile Confirmed H->I

Caption: Workflow for determining the specificity of a nucleoside analog.

Signaling Pathway Perturbation Analysis

Should initial screens reveal a specific biological effect, for instance, in cell cycle progression, further investigation into the underlying signaling pathways is warranted.

G N3_analog N3-[(Tetrahydro-2-furanyl) methyl]uridine Kinase_X Putative Kinase Target N3_analog->Kinase_X Inhibition Substrate_A Substrate A Kinase_X->Substrate_A Phosphorylation Substrate_B Substrate B Kinase_X->Substrate_B Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Substrate_A->Cell_Cycle_Arrest Apoptosis Apoptosis Substrate_B->Apoptosis

Caption: Hypothetical signaling pathway inhibited by the N3-uridine analog.

References

Safety Operating Guide

Prudent Disposal of N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for N3-[(Tetrahydro-2-furanyl)methyl]uridine, a uridine (B1682114) analogue used in research.[1][2] Adherence to these guidelines is essential to ensure a safe working environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use impermeable and resistant gloves.

  • Body Protection: A lab coat or flame-retardant antistatic protective clothing is recommended.

General Hygiene:

  • Wash hands and face thoroughly after handling.

  • Immediately change any contaminated clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.

  • Small Spills:

    • For minor spills, absorb the material with an inert absorbent, such as sand or earth.

    • Place the absorbed material into a suitable, closed container for disposal.

    • Use spark-proof tools and explosion-proof equipment if the compound is in a flammable solvent.[3]

  • Waste Chemical Disposal:

    • Unused or Waste Product: Unused this compound should be disposed of as hazardous waste. Do not allow the product to enter drains.

    • Chemical Waste Contractor: The most appropriate method of disposal is to contact a licensed professional waste disposal service to arrange for removal and disposal.

    • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

  • Contaminated Materials:

    • All materials that have come into contact with this compound, including PPE, should be collected in a designated, labeled container for hazardous waste disposal.

Chemical and Physical Properties

Understanding the chemical and physical properties of this compound is essential for safe handling and disposal.

PropertyValue
Molecular Formula C14H20N2O7
Molecular Weight 328.32
Form Solid

Source: MedChemExpress, CymitQuimica[1][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated assess_spill Is it a spill? start->assess_spill small_spill Small Spill Procedure: 1. Absorb with inert material. 2. Collect in a sealed container. 3. Use non-sparking tools. assess_spill->small_spill Yes large_spill Large Spill: Evacuate area and contact Environmental Health & Safety. assess_spill->large_spill Yes, large assess_waste Is it unused product or contaminated material? assess_spill->assess_waste No small_spill->assess_waste end End of Disposal Process large_spill->end dispose_waste Dispose as Hazardous Waste: 1. Place in a labeled, sealed container. 2. Do not mix with other waste. 3. Contact licensed waste disposal service. assess_waste->dispose_waste Yes dispose_container Empty Container Disposal: 1. Treat as hazardous waste. 2. Do not rinse into drain. 3. Dispose of via licensed service. dispose_waste->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N3-[(Tetrahydro-2-furanyl)methyl]uridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N3-[(Tetrahydro-2-furanyl)methyl]uridine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with nitrile gloves.[6][7]Provides a primary barrier against skin contact and chemical absorption.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[6]Protects eyes from splashes and airborne particles of the compound.
Body Protection A flame-resistant lab coat should be worn over personal clothing.[8]Protects against spills and splashes, reducing the risk of skin contact and clothing contamination.
Face Protection A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[6][8]Provides an additional layer of protection for the entire face from splashes.
Respiratory Work in a well-ventilated area or a chemical fume hood.[3][4]Minimizes the inhalation of any potential vapors or aerosols.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

  • Preparation and Area Setup :

    • Ensure that a chemical fume hood is operational and available for use.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

    • Gather all necessary materials, including the compound, solvents, and laboratory equipment, and place them within the fume hood.

    • Prepare a designated waste container for the disposal of contaminated materials.

  • Donning Personal Protective Equipment (PPE) :

    • Follow the PPE workflow diagram (Figure 1) for the correct sequence of donning protective gear.

    • Inspect all PPE for any signs of damage before use.[7]

  • Compound Handling :

    • Perform all manipulations of the solid compound or its solutions within the chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tools to handle the solid compound. Avoid creating dust.

    • When preparing solutions, add the solvent to the compound slowly to prevent splashing.

    • Keep the container of this compound tightly closed when not in use.[3]

  • Post-Handling and Decontamination :

    • Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.

    • Decontaminate all equipment that has come into contact with the compound.

  • Doffing Personal Protective Equipment (PPE) :

    • Follow the PPE workflow diagram (Figure 1) for the correct sequence of doffing protective gear to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[6][7]

Operational and Disposal Plans

Spill Response:

  • Small Spills : For a small spill within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills : In the event of a large spill, evacuate the immediate area and notify the appropriate safety personnel.

Disposal:

  • All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this compound down the drain.

Visualization of PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Safety Glasses/Goggles Don1->Don2 Don3 Face Shield (if needed) Don2->Don3 Don4 Gloves (Double) Don3->Don4 Doff1 Gloves (Outer Layer) Doff2 Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Gloves (Inner Layer) Doff3->Doff4 Doff5 Safety Glasses/Goggles Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.